Idebenone
Description
This compound is a synthetic analogue of ubiquinone (also known as Coenzyme Q10), a vital cell antioxidant and essential component of the Electron Transport Chain (ETC). It has been proposed that by interacting with the ETC, this compound increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage. More specifically, this compound is thought to transfer electrons directly to complex III of the mitochondrial ETC, thereby circumventing complex I and restoring cellular energy (ATP) generation. Due to its ability to reduce oxidative damage and improve ATP production, this compound was originally investigated for its potential use in Alzheimer's Disease and other cognitivie disorders. Lack of improvement in cognitive function halted its production for these conditions, however it continues to be investigated for use in other conditions associated with mitochondrial damage. this compound is currently only indicated for use by the European Medicines Agency (EMA) for the treatment of visual impairment in adolescent and adult patients with Leber’s Hereditary Optic Neuropathy (LHON). LHON is a mitochondrially inherited degeneration of retinal ganglion cells, resulting in acute central vision loss. Due to its biochemical mode of action, it's thought that this compound may re-activate viable-but-inactive retinal ganglion cells (RGCs) in LHON patients. It is not currently approved for use by either the Food and Drug Administration (USA) or Health Canada.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for leber hereditary optic neuropathy and attention deficit hyperactivity disorder and has 6 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMMRGNQUBGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040678 | |
| Record name | Idebenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58186-27-9 | |
| Record name | Idebenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58186-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idebenone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | idebenone | |
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| Record name | Idebenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | IDEBENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Idebenone: A Deep Dive into its Core Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Idebenone, a synthetic short-chain benzoquinone analog of coenzyme Q10, has garnered significant attention for its therapeutic potential in a range of neurological and mitochondrial disorders. Its multifaceted mechanism of action, centered on its role as a potent antioxidant and a key modulator of mitochondrial bioenergetics, underpins its clinical utility. This technical guide provides a comprehensive exploration of the core mechanisms of this compound, detailing its interaction with the mitochondrial electron transport chain, its potent free radical scavenging properties, and its influence on critical cellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate a thorough understanding of this compound's molecular pharmacology.
Introduction
This compound (2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone) was initially developed for the treatment of cognitive disorders.[1] Its structural similarity to coenzyme Q10 (CoQ10) allows it to participate in cellular redox processes and mitochondrial function, but with distinct physicochemical properties that contribute to its unique therapeutic profile.[2][3] A key feature of this compound is its ability to operate under conditions of oxidative stress and mitochondrial dysfunction, making it a promising agent for diseases with these underlying pathologies, such as Leber's Hereditary Optic Neuropathy (LHON), Friedreich's Ataxia, and Duchenne Muscular Dystrophy.[4][5] This guide will dissect the intricate mechanisms through which this compound exerts its cytoprotective effects.
Mitochondrial Bioenergetics and Electron Transport Chain (ETC) Interaction
A primary mechanism of this compound is its ability to shuttle electrons within the mitochondrial electron transport chain, thereby restoring ATP production in the face of mitochondrial complex deficiencies.
Bypass of Complex I
In pathological conditions where mitochondrial Complex I is dysfunctional, such as in LHON, the normal flow of electrons from NADH to CoQ10 is impaired, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS). This compound can circumvent this blockage. It is reduced to its active hydroquinone form, Idebenol, by the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). Idebenol then directly donates electrons to Complex III of the ETC. This NQO1-dependent bypass of Complex I restores electron flow, maintains the mitochondrial membrane potential, and sustains ATP production.
Caption: NQO1-mediated bypass of dysfunctional Complex I by this compound.
Antioxidant and Cytoprotective Mechanisms
This compound's potent antioxidant activity is a cornerstone of its therapeutic effect, protecting cells from oxidative damage through multiple mechanisms.
Direct Scavenging of Reactive Oxygen Species (ROS)
The reduced form of this compound, Idebenol, is a powerful antioxidant that can directly neutralize a variety of free radicals, thereby inhibiting lipid peroxidation and protecting cellular membranes and macromolecules from oxidative damage. This direct scavenging activity is crucial in mitigating the downstream pathological consequences of oxidative stress.
Activation of the Nrf2 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including NQO1 and other antioxidant enzymes. This induction of endogenous antioxidant defenses provides a sustained protective effect against oxidative stress.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
Modulation of Apoptosis
This compound exerts significant anti-apoptotic effects, particularly in cells subjected to oxidative stress. It modulates the intrinsic pathway of apoptosis by influencing the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Regulation of the Bcl-2/Bax Ratio
Studies have demonstrated that this compound treatment can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio towards a pro-survival state helps to maintain mitochondrial membrane integrity, preventing the release of cytochrome c and the subsequent activation of caspases, which are key executioners of apoptosis.
Caption: this compound's modulation of the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the efficacy of this compound in different experimental models.
Table 1: Effects of this compound on Cell Viability and Oxidative Stress
| Parameter | Cell Type | Model/Stressor | This compound Concentration | Effect | Reference |
| Cell Viability | ARPE-19 | H₂O₂ (300 µM) | 5, 7.5, 10, 20 µM | Significant increase in viability | |
| Intracellular ROS | ARPE-19 | H₂O₂ | 5, 7.5 µM | Significant attenuation of ROS induction | |
| Lipid Peroxidation (TBARS) | Mouse Liver Mitochondria | Ferrous Iron | 5 µM | More effective than Idebenol in energized mitochondria | |
| EC₅₀ for Cell Protection | CEM Leukemia Cells | Diethyl Maleate | 820 ± 50 nM | Protection against oxidative stress-induced cell death | |
| Malondialdehyde (MDA) | Rat Hippocampal Neurons | Ethanol | Not specified | Decreased MDA levels | |
| Superoxide Dismutase (SOD) | Rat Hippocampal Neurons | Ethanol | Not specified | Increased SOD levels | |
| Glutathione (GSH) | Rat Hippocampal Neurons | Ethanol | Not specified | Increased GSH levels |
Table 2: Effects of this compound on Mitochondrial Function and Apoptosis
| Parameter | Cell Type | Model/Condition | This compound Concentration | Effect | Reference |
| ATP Rescue | Rat Myoblasts (L6) | Rotenone (Complex I inhibitor) | Not specified | >80% rescue of ATP levels | |
| Mitochondrial Respiration (OCR) | Primary Rat Cortical Astrocytes | Basal | 0-80 µM | Stimulated respiration coupled to ATP synthesis | |
| Complex I Bypass | Primary Rat Cortical Astrocytes | Piericidin A (Complex I inhibitor) | Not specified | Supported mitochondrial oxygen consumption | |
| Cytochrome c Release | ARPE-19 | H₂O₂ (300 µM) | 1 µM | Significant inhibition of release | |
| Caspase-3 Activity | ARPE-19 | H₂O₂ (300 µM) | 1 µM | Significant antagonism of activity | |
| Bcl-2 Expression | ARPE-19 | H₂O₂ | Not specified | Increased protein levels | |
| Bax Expression | ARPE-19 | H₂O₂ | Not specified | Decreased protein levels | |
| Bax/Bcl-2 Ratio | ARPE-19 | H₂O₂ | Not specified | Normalized ratio |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to elucidate the mechanism of action of this compound.
ATP Production Assay (Luminescence-based)
Caption: Workflow for ATP production assay.
Protocol:
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Seed cells (e.g., L6 myoblasts) at a density of 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
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Replace the culture medium with glucose-free DMEM.
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Treat the cells with various concentrations of this compound in the presence of a Complex I inhibitor (e.g., 1 µM rotenone) for 60 minutes.
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Lyse the cells by adding a lysis buffer (e.g., 4 mM EDTA, 0.2% Triton X-100).
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Add a luciferin-luciferase reagent to the cell lysate.
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Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.
NQO1 Activity Assay (Colorimetric)
Caption: Workflow for NQO1 activity assay.
Protocol:
-
Prepare cell or tissue lysates.
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In a 96-well plate, add the sample to the wells.
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Prepare a reaction mixture containing a buffer (e.g., 25 mM Tris-HCl, pH 7.4), a quinone substrate (e.g., menadione), and a cofactor (NADH).
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Add a tetrazolium salt (e.g., WST-1) which is reduced to a colored formazan product upon NQO1 activity.
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Initiate the reaction by adding the cofactor.
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Measure the increase in absorbance at 440 nm over time using a plate reader.
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A parallel reaction including the NQO1 inhibitor dicoumarol should be run to confirm the specificity of the assay.
Cytochrome c Release Assay (ELISA)
Caption: Workflow for Cytochrome c release assay.
Protocol:
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Culture and treat cells with this compound followed by an apoptotic stimulus (e.g., H₂O₂).
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Harvest the cells and gently lyse them to release the cytosolic contents while keeping the mitochondria intact.
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Centrifuge the lysate at a high speed to pellet the mitochondria.
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Collect the supernatant, which represents the cytosolic fraction.
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Quantify the amount of cytochrome c in the cytosolic fraction using a sandwich ELISA kit according to the manufacturer's instructions.
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Read the absorbance at 450 nm. An increase in absorbance indicates a higher concentration of cytochrome c in the cytosol.
Conclusion
The mechanism of action of this compound is a compelling example of a multi-target therapeutic strategy. By functioning as both a mitochondrial energizer and a potent antioxidant, it addresses two critical and interconnected pathways in cellular pathology. Its ability to bypass defects in the mitochondrial electron transport chain, coupled with its capacity to scavenge free radicals and bolster endogenous antioxidant defenses through the Nrf2 pathway, provides a robust and multifaceted approach to cytoprotection. Furthermore, its ability to modulate the apoptotic machinery highlights its role in promoting cell survival. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research and development of this compound and related compounds for the treatment of a wide range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
- 4. Novel this compound derivatives attenuated oxidative stress injury and myocardial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Product Screening Reveals Naphthoquinone Complex I Bypass Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Idebenone's In Vitro Antioxidant Capacity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone, a synthetic analogue of coenzyme Q10, is a potent antioxidant with significant therapeutic potential, particularly in the context of neurodegenerative diseases and other conditions associated with oxidative stress. Its ability to protect cells from oxidative damage stems from its unique molecular structure, which allows it to act as both an electron carrier in the mitochondrial electron transport chain and a direct scavenger of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Quantitative Antioxidant Capacity of this compound
The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Assay | Matrix/System | Key Findings | Reference Compound | Quantitative Value |
| Oxygen Radical Absorbance Capacity (ORAC) | - | This compound demonstrated greater antioxidant activity. | Trolox | 1.63 ± 0.08 ORAC units (TE/µM) |
| Superoxide Radical (O₂⁻•) Scavenging | Hypoxanthine-xanthine oxidase system | Oxidized this compound (ID-O) reacts significantly faster with superoxide radicals than reduced this compound (ID-H). | - | Rate constant (k):ID-O: 4.48 x 10⁴ M⁻¹s⁻¹ID-H: 3.62 x 10³ M⁻¹s⁻¹ |
| Lipid Peroxidation Inhibition | Brain mitochondria (NADH-induced) | This compound inhibits lipid peroxidation, with its effect significantly enhanced by the mitochondrial substrate succinate. | - | IC₅₀: - With succinate: 0.5 µM- Without succinate: 84 µM |
| Assay | Matrix/System | Key Findings | Reference Compound | Quantitative Value |
| DPPH Radical Scavenging | Nanoparticles | While the DPPH scavenging activity of free this compound is not widely reported, this compound-loaded nanoparticles (IB@NPs) show significantly higher antioxidant activity than unloaded this compound.[1] | Ascorbic Acid | Specific IC₅₀ for free this compound not available in cited literature. IB@NPs showed higher scavenging activity than free this compound.[1] |
| ABTS Radical Scavenging | - | Data on the ABTS radical scavenging capacity of free this compound is limited in the reviewed literature. | - | Specific IC₅₀ for free this compound not available in cited literature. |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below to facilitate the replication and further investigation of this compound's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
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DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.
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Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
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Standard Solution: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same solvent as the test compound.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the standard in a 96-well microplate.
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Add a fixed volume of the DPPH working solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
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Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+), leading to its decolorization. The change in absorbance is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Standard Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to the working ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
-
Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS)
Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Methodology:
-
Induction of Lipid Peroxidation:
-
Prepare a suspension of a biological sample rich in lipids, such as brain or liver homogenates, or isolated mitochondria.
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Induce lipid peroxidation by adding a pro-oxidant, such as ferrous sulfate (FeSO₄) and ascorbate, or by exposing the sample to UV radiation.
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Incubate the samples with and without this compound at various concentrations.
-
-
TBARS Reaction:
-
To the reaction mixture, add a solution of trichloroacetic acid (TCA) to precipitate proteins and stop the reaction.
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Centrifuge the mixture and collect the supernatant.
-
Add TBA reagent to the supernatant and heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes).
-
-
Measurement:
-
Cool the samples and measure the absorbance of the pink chromogen at 532 nm.
-
-
Data Analysis:
-
The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.
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The percentage of inhibition of lipid peroxidation by this compound is calculated by comparing the MDA levels in the treated samples to the control (induced but untreated) samples.
-
Signaling Pathways and Experimental Workflows
The antioxidant action of this compound is multifaceted, involving direct radical scavenging and modulation of cellular signaling pathways.
This compound's Antioxidant Mechanism
This compound's primary antioxidant mechanism involves its reduction to the hydroquinone form, idebenol. This reduction is primarily catalyzed by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). Idebenol can then donate electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage. Furthermore, by acting as an electron carrier in the mitochondrial electron transport chain, this compound can bypass dysfunctional complex I, restoring ATP production and reducing the generation of superoxide radicals at this site.
Caption: Mechanism of this compound's antioxidant action.
Experimental Workflow for DPPH Assay
The following diagram illustrates the typical workflow for assessing the antioxidant capacity of a compound using the DPPH assay.
Caption: Workflow for the DPPH radical scavenging assay.
Experimental Workflow for ABTS Assay
The diagram below outlines the key steps involved in the ABTS radical scavenging assay.
Caption: Workflow for the ABTS radical scavenging assay.
Conclusion
This compound exhibits significant in vitro antioxidant capacity, effectively scavenging superoxide radicals and inhibiting lipid peroxidation. While quantitative data for its activity in DPPH and ABTS assays are not widely available for the free compound, studies on nanoformulations suggest its potential in these assays as well. The provided protocols and diagrams offer a comprehensive resource for researchers and drug development professionals to further explore and harness the antioxidant properties of this compound. Future research should focus on standardized testing to allow for more direct comparisons of its antioxidant potential against other well-known antioxidants.
References
An In-depth Technical Guide on the Role of Idebenone in the Mitochondrial Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mitochondrial Electron Transport Chain and the Genesis of Oxidative Stress
The mitochondrial electron transport chain (ETC) is a fundamental biological process responsible for the majority of cellular adenosine triphosphate (ATP) production, the primary energy currency of the cell.[1] Located within the inner mitochondrial membrane, the ETC comprises a series of protein complexes (Complexes I-IV) and two mobile electron carriers, coenzyme Q10 (CoQ10) and cytochrome c.[2] Electrons, primarily derived from NADH and FADH2, are passed sequentially through these complexes, creating a proton gradient across the inner membrane that drives ATP synthesis by ATP synthase (Complex V).[2]
Dysfunction in the ETC can lead to a cascade of detrimental events, including decreased ATP production and an increase in the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can inflict damage upon cellular components such as lipids, proteins, and DNA, a state known as oxidative stress. Neurons, with their high metabolic rate and limited regenerative capacity, are particularly vulnerable to the deleterious effects of oxidative stress, which is implicated in the pathophysiology of numerous neurodegenerative diseases.[1]
Idebenone: A Synthetic Analogue of Coenzyme Q10
This compound is a synthetic, short-chain analogue of the endogenous mitochondrial electron carrier, Coenzyme Q10.[2] Developed in the 1980s, its structural modifications, including a shorter tail and a less lipophilic nature, confer upon it a greater ability to cross cellular membranes, including the blood-brain barrier, compared to CoQ10. Initially investigated for the treatment of Alzheimer's disease, its potent antioxidant properties and its ability to modulate cellular energy production have led to its exploration in a variety of conditions linked to mitochondrial dysfunction, most notably Leber's Hereditary Optic Neuropathy (LHON) and Friedreich's Ataxia.
Mechanism of Action of this compound in the Mitochondrial Electron Transport Chain
This compound's interaction with the ETC is multifaceted, encompassing roles as an electron carrier and a potent antioxidant. Its mechanism is distinct from that of CoQ10 and is critically dependent on its cellular redox state.
Electron Carrier: Bypassing Complex I
A key aspect of this compound's therapeutic potential lies in its ability to bypass a dysfunctional Complex I of the ETC. In conditions such as LHON, where genetic mutations impair Complex I function, this compound can act as an alternative electron donor to Complex III. This action is contingent on the reduction of this compound to its hydroquinone form, idebenol.
This reduction is primarily catalyzed by the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). The resulting idebenol can then shuttle electrons from the cytoplasm directly to Complex III of the mitochondrial ETC, thereby restoring electron flow, maintaining the proton gradient, and sustaining ATP production, even in the face of Complex I inhibition. This "Complex I bypass" mechanism is a central tenet of its efficacy in LHON.
However, it is important to note that this compound does not substitute for the function of endogenous CoQ10 in transferring electrons from Complex I. In fact, in its oxidized form, this compound can act as an inhibitor of Complex I, potentially leading to pro-oxidant effects. The expression and activity of NQO1 are therefore critical determinants of this compound's cytoprotective effects, as this enzyme facilitates the two-electron reduction to the beneficial idebenol form, avoiding the formation of unstable semiquinone radicals.
Antioxidant Properties
This compound is widely recognized for its potent antioxidant and free radical scavenging capabilities. The reduced form, idebenol, can directly neutralize ROS, thereby mitigating oxidative damage to cellular structures. This antioxidant activity has been demonstrated in various in vitro and preclinical models, where this compound has been shown to protect cells from oxidative stress. It is believed that this antioxidant function contributes significantly to its neuroprotective effects.
Quantitative Analysis of this compound's Effects
The following tables summarize quantitative data from various studies investigating the effects of this compound on mitochondrial function.
Table 1: Effects of this compound on Cellular Respiration and ATP Production
| Cell Type/Model | Condition | This compound Concentration | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Levels | Citation |
| Cortical Astrocytes | Basal | Not specified | Stimulated respiration | - | |
| Cortical Neurons | Basal | Not specified | Reduced respiratory capacity | - | |
| Cortical Astrocytes | Complex I Inhibition | Not specified | Supported mitochondrial oxygen consumption | - | |
| Cortical Neurons | Complex I Inhibition | Not specified | No support for mitochondrial oxygen consumption | - | |
| Rat Myoblasts (L6) | Rotenone-induced Complex I inhibition | Not specified | - | Increased ATP levels | |
| MELAS Cybrids | Complex I Dysfunction | Not specified | - | Unable to increase ATP levels, but reduced lactate production | |
| Lupus-prone mice | In vivo | Not specified | 30% increase in basal respiration | 30% increase in ATP production | |
| Permeabilized Cardiac Fibers | Anoxia/Reoxygenation | Not specified | Higher rates of respiration | - | |
| Complex I-inhibited cells | Acute treatment | Not specified | ADP-dependent oxidative phosphorylation capacity was significantly higher | - |
Table 2: Antioxidant Effects of this compound
| Model System | Oxidative Stressor | This compound Concentration | Effect on ROS | Other Antioxidant Effects | Citation |
| ARPE-19 cells | H2O2 | 1 µM (pre-treatment) | Reduced mitochondrial ROS accumulation | Restored mitochondrial membrane potential; Restored Complex I and III function | |
| Retinal Detachment (mouse model) | In vivo | Not specified | Mitigated the rise of ROS | - | |
| Prion disease cell model (N2a cells) | PrP106-126 toxic peptide | Not specified | Reduced mitochondrial ROS | Attenuated lipid peroxidation; Increased SOD and catalase activities | |
| Isolated Mitochondria | Succinate-driven | Not specified | Modestly elevated H2O2 production | - | |
| Isolated Mitochondria and Permeabilized Cardiac Fibers | Anoxia/Reoxygenation | Not specified | No discernible attenuation on H2O2 production | - |
Key Experimental Protocols for Studying this compound
The following are summaries of methodologies used in key experiments to elucidate the effects of this compound.
Assessment of Mitochondrial Respiration
-
Objective: To measure the effect of this compound on cellular oxygen consumption rates (OCR).
-
Methodology:
-
Cell Culture: Primary rat cortical neurons and astrocytes are cultured separately.
-
Instrumentation: A Seahorse XF Extracellular Flux Analyzer is used to measure real-time OCR.
-
Protocol:
-
Cells are seeded in Seahorse microplates.
-
Cells are treated with varying concentrations of this compound.
-
A mitochondrial stress test is performed by sequential injections of:
-
An inhibitor of Complex I (e.g., piericidin A or rotenone) to assess Complex I-independent respiration.
-
An uncoupler (e.g., FCCP) to determine maximal respiratory capacity.
-
Inhibitors of Complex III (e.g., antimycin A) and Complex I to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: OCR is measured at baseline and after each injection to determine parameters such as basal respiration, maximal respiration, and Complex I-dependent respiration.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Objective: To quantify the effect of this compound on mitochondrial ROS production.
-
Methodology:
-
Cell Culture: Human retinal pigment epithelial cells (ARPE-19) are cultured.
-
Induction of Oxidative Stress: Cells are treated with hydrogen peroxide (H2O2) to induce oxidative stress.
-
This compound Treatment: Cells are pre-treated with this compound prior to H2O2 exposure.
-
ROS Detection: Mitochondrial ROS levels are quantified using a fluorescent probe, such as MitoSOX Red or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Measurement: Fluorescence intensity is measured using a microplate reader or fluorescence microscopy.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is compared between control, H2O2-treated, and this compound + H2O2-treated groups.
-
Determination of ATP Levels
-
Objective: To assess the impact of this compound on cellular ATP production, particularly under conditions of mitochondrial dysfunction.
-
Methodology:
-
Cell Culture: Various cell lines, such as rat myoblasts (L6), can be used.
-
Induction of Mitochondrial Dysfunction: Complex I is inhibited using rotenone.
-
This compound Treatment: Cells are treated with this compound in the presence of rotenone.
-
ATP Measurement: Cellular ATP levels are quantified using a luciferin/luciferase-based bioluminescence assay.
-
Data Analysis: The luminescence signal, which is directly proportional to the ATP concentration, is measured using a luminometer. The "ATP rescue" is calculated as the percentage increase in ATP levels in the presence of this compound and rotenone, relative to the ATP reduction by rotenone alone.
-
Signaling Pathways and Logical Relationships
The mechanism of action of this compound, particularly its Complex I bypass activity, involves a key signaling pathway centered around the enzyme NQO1.
References
Exploring the Neuroprotective Properties of Idebenone in Preclinical Models: A Technical Guide
Executive Summary: Idebenone, a synthetic short-chain analogue of coenzyme Q10, has garnered significant interest for its therapeutic potential in neurodegenerative diseases.[1] Characterized by a multifaceted mechanism of action, it operates beyond the scope of a simple antioxidant. Preclinical studies have consistently demonstrated its ability to confer neuroprotection by enhancing mitochondrial bioenergetics, mitigating oxidative stress, and exerting potent anti-inflammatory effects.[1][2] This technical guide provides an in-depth review of the key preclinical findings, detailing the experimental models, quantitative outcomes, and the molecular signaling pathways modulated by this compound in the context of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Friedreich's ataxia.
Core Neuroprotective Mechanisms
This compound's efficacy in preclinical models stems from its ability to target several core pathological processes common to many neurodegenerative diseases.
Enhancement of Mitochondrial Function
As a structural analogue of Coenzyme Q10, this compound functions as an electron carrier in the mitochondrial electron transport chain (ETC). A key feature is its ability to bypass defects in Complex I, a common site of mitochondrial dysfunction in neurodegeneration. By donating electrons directly to Complex III, this compound can help restore mitochondrial respiration and adenosine triphosphate (ATP) synthesis even when Complex I is impaired. This action is critically dependent on its reduction to idebenol, a process primarily catalyzed by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). The differential expression of NQO1 in various brain cells (higher in astrocytes than neurons) may influence this compound's cell-specific effects.
Antioxidant Activity
While initially developed for its antioxidant properties, this compound's role is more complex than direct free radical scavenging. It effectively reduces lipid peroxidation and protects mitochondrial membranes from oxidative damage. Furthermore, this compound upregulates the expression of endogenous antioxidant systems, including the transcription factor NRF2 (nuclear factor erythroid 2-related factor 2), which controls the expression of numerous antioxidant and detoxification genes. Studies have shown it can increase the expression of enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).
Anti-inflammatory Effects
Chronic neuroinflammation is a key driver of neuronal damage. This compound has demonstrated significant anti-inflammatory properties in multiple preclinical models. It can modulate the activation state of microglia, the brain's resident immune cells, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This is achieved by inhibiting key pro-inflammatory signaling pathways, including the MAPK and NF-κB pathways, and suppressing the activation of the NLRP3 inflammasome, which is responsible for the production of potent inflammatory cytokines like IL-1β.
Efficacy in Preclinical Disease Models
This compound's neuroprotective effects have been validated in a range of in vitro and in vivo models of neurodegenerative diseases.
Alzheimer's Disease (AD)
In the 5xFAD mouse model of AD, which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial AD mutations, this compound has shown significant therapeutic effects.
Quantitative Data Summary: Alzheimer's Disease Models
| Model System | This compound Dose & Duration | Key Outcome Measures | Results | Citations |
|---|---|---|---|---|
| 5xFAD Mice | 100 mg/kg (i.p.), 14 days | Aβ Plaque Number (6E10 staining) | Significant decrease in cortex and hippocampus | |
| 5xFAD Mice | 100 mg/kg (i.p.), 14 days | Cognitive Function (Y-maze) | Improved short-term and recognition memory | |
| 5xFAD Mice | 100 mg/kg (i.p.), 14 days | Aβ Degrading Enzyme (NEP) | Increased levels | |
| 5xFAD Mice | 100 mg/kg (i.p.), 14 days | Tau Hyperphosphorylation (p-GSK3β) | Suppressed levels |
| Primary Cortical Neurons | Pretreatment before Aβ exposure | Mitochondrial Bioenergetics | Prevented Aβ-induced collapse | |
Experimental Protocol: this compound Treatment in 5xFAD Mice
-
Animal Model: 3-month-old 5xFAD transgenic mice are used.
-
Drug Preparation: this compound is dissolved in a vehicle solution, commonly consisting of 5% DMSO, 10% PEG, and 20% Tween80.
-
Administration: Mice receive daily intraperitoneal (i.p.) injections of this compound (e.g., 100 mg/kg) or vehicle for a period of 14 consecutive days.
-
Behavioral Testing: Following the treatment period, cognitive function is assessed using tests such as the Y-maze for spatial memory.
-
Tissue Collection and Analysis: Mice are euthanized, and brain tissue is collected. One hemisphere is fixed for immunohistochemistry, while the other is processed for biochemical analyses (e.g., Western blotting).
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ plaques (e.g., 6E10) and markers of gliosis to quantify pathology.
-
Western Blotting: Brain lysates are analyzed to measure levels of key proteins involved in AD pathology, such as RAGE, caspase-3, NEP, and tau kinases.
Parkinson's Disease (PD)
In preclinical PD models, such as those induced by the neurotoxins MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or rotenone, this compound ameliorates neurodegeneration and motor deficits.
Quantitative Data Summary: Parkinson's Disease Models
| Model System | This compound Dose & Duration | Key Outcome Measures | Results | Citations |
|---|---|---|---|---|
| MPTP-induced Mice | Pretreatment | Pro-inflammatory Factors (in vitro) | Attenuated production | |
| MPTP-induced Mice | Pretreatment | Microglial Polarization | Promoted M1 to M2 phenotypic switch | |
| MPTP-induced Mice | 200 mg/kg | TH+ Neuron Survival | Reduced MPTP-induced damage | |
| MPTP-induced Mice | 200 mg/kg | Mitophagy Markers (VDAC1, BNIP3) | Upregulated levels | |
| Rotenone-induced Rats | 200 mg/kg (p.o.) | Lipid Peroxidation Products | Decreased striatal levels |
| SH-SY5Y-A53T Cells | N/A (in vitro) | α-Synuclein Degradation | Promoted via autophagy | |
Experimental Protocol: this compound in MPTP-induced Parkinsonism
-
Animal Model: Adult C57BL/6 mice are commonly used.
-
Induction of Parkinsonism: Mice are injected intraperitoneally with MPTP (e.g., 30 mg/kg) once daily for five consecutive days to induce dopaminergic neurodegeneration.
-
Drug Administration: this compound (e.g., 200 mg/kg) or vehicle is administered orally or via i.p. injection, often starting before or concurrently with MPTP administration and continuing for a set period.
-
Behavioral Analysis: Motor function is evaluated using tests like the rotarod test to assess motor coordination and balance.
-
Neurochemical and Histological Analysis: Brains are processed to quantify the survival of tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra via immunohistochemistry. Levels of dopamine and its metabolites in the striatum can be measured by HPLC.
-
Molecular Analysis: Western blotting is used to analyze the phosphorylation status of proteins in the MAPK and NF-κB pathways and levels of autophagy-related proteins (e.g., Parkin, PINK1, LC3).
Friedreich's Ataxia (FRDA)
FRDA is caused by a deficiency in the mitochondrial protein frataxin, leading to iron accumulation and oxidative stress. In an animal model with frataxin deficiency, high-dose this compound was shown to be effective.
Quantitative Data Summary: Friedreich's Ataxia Models
| Model System | This compound Dose | Key Outcome Measures | Results | Citations |
|---|---|---|---|---|
| Frataxin Deficient Animal Model | 90 mg/kg/day | Disease Onset & Progression | Significantly delayed onset and slowed progression | |
| Frataxin Deficient Animal Model | 90 mg/kg/day | Survival | Extended survival |
| In vitro models of FRDA | N/A | Mitochondrial Function | Protected against dysfunction | |
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by intervening in specific intracellular signaling cascades.
Inhibition of Inflammatory Signaling (NLRP3 & NF-κB)
In response to neurotoxic stimuli like Lipopolysaccharide (LPS) or Aβ, microglia and astrocytes can activate the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes, including those for the NLRP3 inflammasome. This compound pretreatment has been shown to reduce the phosphorylation of key MAPK proteins (ERK, p38, JNK) and inhibit the activation of NF-κB. This, in turn, suppresses the priming and activation of the NLRP3 inflammasome, reducing the cleavage of caspase-1 and the subsequent release of mature IL-1β, thereby dampening the neuroinflammatory cycle.
Induction of Autophagy (AKT/mTOR)
The accumulation of misfolded proteins, such as α-synuclein in PD, is a pathological hallmark that can be cleared by autophagy. The AKT/mTOR signaling pathway is a key negative regulator of autophagy. In a PD cell model, this compound was found to suppress the AKT/mTOR pathway. This inhibition relieves the suppression of the autophagy machinery, leading to enhanced formation of autophagosomes, which then engulf and degrade aggregated α-synuclein. This mechanism provides a direct link between this compound and the clearance of toxic protein aggregates.
Summary and Future Directions
Preclinical data robustly support the neuroprotective potential of this compound through a combination of mitochondrial, antioxidant, and anti-inflammatory mechanisms. It has demonstrated efficacy in reducing key pathological features and improving functional outcomes in various models of neurodegenerative diseases.
Future research should focus on:
-
Optimizing Delivery: Due to poor water solubility, developing novel formulations to enhance bioavailability and blood-brain barrier penetration is crucial.
-
Combination Therapies: Investigating this compound in combination with other therapeutic agents, such as NQO1 inducers or iron chelators, may yield synergistic effects.
-
Exploring Novel Models: Testing this compound's efficacy in more complex, genetically diverse, and chronic models of neurodegeneration will be important for clinical translation.
References
Understanding the Structure-Activity Relationship of Idebenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone, a synthetic analog of coenzyme Q10 (CoQ10), is a potent antioxidant and a key agent in cellular bioenergetics.[1] Its chemical structure, 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone, underpins its therapeutic potential in a range of neurological and mitochondrial disorders.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the influence of its structural components on its biological activity, and the experimental protocols used for its evaluation.
Core Structure and Functional Moieties
The biological activity of this compound is intrinsically linked to its chemical architecture, which consists of a benzoquinone ring and a 10-hydroxydecyl side chain.[4]
-
Benzoquinone Ring: This is the redox-active core of the molecule. The quinone moiety allows this compound to accept and donate electrons, a fundamental property for its antioxidant and electron carrier functions. The two methoxy groups and the methyl group on the ring influence its redox potential and interaction with enzymes.
-
10-Hydroxydecyl Side Chain: This lipophilic tail facilitates the molecule's transport across cellular and mitochondrial membranes. The terminal hydroxyl group can be a site for metabolic modification, including esterification to create derivatives with altered properties. The physicochemical properties of the entire molecule, particularly its lipophilicity (logD), have been shown to be more critical for its cellular energy rescue capacity than the quinone moiety alone.
Mechanism of Action
This compound's therapeutic effects stem from a dual mechanism: potent antioxidant activity and modulation of mitochondrial bioenergetics.
Antioxidant Properties
This compound is a powerful scavenger of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity protects cells from oxidative stress, a key pathological feature in many neurodegenerative diseases. It effectively inhibits lipid peroxidation, thereby safeguarding cellular membranes and mitochondria from oxidative damage.
Mitochondrial Electron Transport
A crucial aspect of this compound's mechanism is its ability to interact with the mitochondrial electron transport chain (ETC). In conditions of mitochondrial Complex I dysfunction, as seen in Leber's Hereditary Optic Neuropathy (LHON), this compound can bypass the deficient complex. It donates electrons directly to Complex III, thereby restoring the flow of electrons, maintaining the mitochondrial membrane potential, and sustaining ATP production. This "bypass" mechanism is central to its therapeutic effect in mitochondrial disorders.
The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a critical role in reducing this compound to its active hydroquinone form, idebenol. The differential expression of NQO1 in various cell types can influence the efficacy of this compound; for instance, astrocytes with higher NQO1 expression show a more robust respiratory stimulation by this compound compared to neurons.
Caption: this compound's mitochondrial bypass mechanism.
Modulation of Signaling Pathways
Recent research has unveiled this compound's influence on various cellular signaling pathways, expanding its known mechanisms of action:
-
GSK3β/β-catenin Pathway: this compound protects vascular endothelial cells from mitochondrial dysfunction induced by oxidized low-density lipoprotein by modulating this pathway.
-
GADD45/CyclinB/CDK1 and AMPK/mTOR Pathways: In triple-negative breast cancer cells, this compound has been shown to induce apoptosis and autophagy through these dual signaling pathways.
-
Shc Signaling: this compound can block the access of the p52Shc protein to the insulin receptor, suggesting a potential role in improving insulin sensitivity.
-
Ephrin-A and Dopamine Signaling: In the context of traumatic brain injury, this compound has been found to mitigate acute gene expression changes related to these pathways.
-
PKA/CREB Signaling: this compound pretreatment has been shown to prevent the collapse of mitochondrial bioenergetics and perturbations in this signaling pathway induced by amyloid-beta toxicity in neurons.
Caption: Overview of signaling pathways modulated by this compound.
Quantitative Data on this compound Activity
The following tables summarize quantitative data from various studies on this compound and its derivatives.
| Compound | Assay | Cell Line/System | Concentration/Dose | Effect | Reference |
| This compound | DPPH Radical Scavenging | In vitro | 500 nM | Significantly higher antioxidant activity than unloaded this compound. | |
| This compound | Intracellular ROS Reduction | NIH 3T3 Fibroblasts | 50-500 nM | Reduced H₂O₂-induced ROS levels by ~15.5% at 500 nM. | |
| This compound | Mitochondrial Respiration (Complex I-driven) | LHON Patient Fibroblasts | 10 µM (for 24h) | Increased Complex I enzymatic activity by 42%. | |
| This compound | Mitochondrial Respiration (OCR) | Cortical Astrocytes | 1-10 µM | Stimulated oxygen consumption rate. | |
| This compound | Mitochondrial Respiration (OCR) | Cortical Neurons | 1-10 µM | Inhibited Complex I-dependent respiration. | |
| This compound | LDH Release (Cytotoxicity) | U373 Glioblastoma Cells | 5-40 µM | Protective effect against H₂O₂-induced damage. | |
| This compound | Clinical Trial (LHON) | Human Patients | 900 mg/day for 24 weeks | Persistent beneficial effects in preventing vision impairment and promoting recovery. | |
| This compound-Trolox (IDETRL) | ORAC Assay | In vitro | Not specified | Greater antioxidant activity than this compound. | |
| This compound-Lipoic Acid (IDELIP) | ORAC Assay | In vitro | Not specified | Greater antioxidant activity than this compound. | |
| This compound Analog #11 | Insulin Sensitization | In vivo (rodent model) | Not specified | Superior insulin sensitizer to this compound. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
This compound or its derivatives dissolved in a suitable solvent
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
-
-
Protocol:
-
Prepare serial dilutions of the test compounds (this compound, derivatives) and the standard antioxidant.
-
Add a specific volume of each dilution to the wells of a 96-well plate.
-
Add an equal volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
Mitochondrial Respiration Assay using Seahorse XF Analyzer
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. By sequentially injecting different mitochondrial inhibitors, various parameters of mitochondrial function can be assessed.
-
Materials:
-
Seahorse XF96 or similar analyzer
-
Cell culture plates compatible with the analyzer
-
Cultured cells (e.g., fibroblasts, neurons, astrocytes)
-
Assay medium (e.g., unbuffered DMEM)
-
Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors).
-
This compound solution
-
-
Protocol:
-
Seed cells in the Seahorse XF cell culture plate at an appropriate density and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired duration (e.g., 24-72 hours).
-
On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate at 37°C without CO₂ for about 30-60 minutes to allow for temperature and pH equilibration.
-
Load the injector ports of the sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay protocol.
-
The protocol will consist of baseline OCR measurements followed by sequential injections of the inhibitors.
-
Data is collected and analyzed to determine key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Caption: Workflow for mitochondrial respiration assay.
Conclusion
The structure-activity relationship of this compound is multifaceted, with its benzoquinone core and lipophilic side chain dictating its potent antioxidant and mitochondrial-enhancing properties. Its ability to bypass Complex I of the electron transport chain provides a clear rationale for its use in related mitochondrial disorders. Furthermore, emerging evidence of its capacity to modulate a variety of signaling pathways highlights new avenues for its therapeutic application. Future research into novel analogs and derivatives, guided by a deep understanding of its SAR, holds the promise of developing more potent and targeted therapies for a range of oxidative stress-related and neurodegenerative diseases.
References
- 1. Physicochemical Characterization and Antioxidant Activity Evaluation of this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, toxicology, pharmacology and pharmacokinetics of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling the Off-Target Landscape of Idebenone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone, a synthetic short-chain benzoquinone analog of coenzyme Q10, has been investigated for its therapeutic potential in a range of neurological disorders, primarily owing to its antioxidant properties and its role in mitochondrial electron transport. While its on-target mechanism of bypassing mitochondrial complex I deficiency is a key area of research, a comprehensive understanding of its off-target effects at the cellular level is critical for a complete pharmacological profile, aiding in the prediction of potential side effects and the discovery of novel therapeutic applications. This technical guide provides an in-depth overview of the known off-target effects of this compound in cellular studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Inhibition of Arachidonic Acid Metabolism
This compound has been demonstrated to directly interfere with the metabolism of arachidonic acid, a key mediator of inflammatory signaling. This inhibitory effect is observed for both the reduced (ubiquinol) and oxidized (ubiquinone) forms of this compound, with differing potencies and pathway preferences.
Quantitative Data
| Form of this compound | Tissue/Cell Type | Target Pathway | IC50 (µM) |
| Reduced this compound | Astroglial Homogenates | Overall Arachidonic Acid Metabolism | 1.76 ± 0.86[1] |
| Oxidized this compound | Astroglial Homogenates | Overall Arachidonic Acid Metabolism | 16.65 ± 3.48[1] |
| Reduced this compound | Platelets | Overall Arachidonic Acid Metabolism | 18.28 ± 4.70[1] |
| Oxidized this compound | Platelets | Overall Arachidonic Acid Metabolism | > 1000[1] |
| Oxidized this compound | Astroglial Homogenates | Cyclooxygenase (COX) | Preferentially Inhibited (IC50 ratio Lipoxygenase/Cyclooxygenase: 3.22)[1] |
| Reduced this compound | Astroglial Homogenates | Cyclooxygenase (COX) & Lipoxygenase (LOX) | No Preferential Inhibition (IC50 ratio Lipoxygenase/Cyclooxygenase: 1.38) |
Experimental Protocol: Arachidonic Acid Metabolism Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic metabolism of arachidonic acid.
Materials:
-
Astroglial homogenates or platelet preparations
-
[1-14C]Arachidonic acid
-
Reduced and Oxidized this compound
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare astroglial homogenates or platelet suspensions.
-
Pre-incubate the homogenates/suspensions with varying concentrations of reduced or oxidized this compound for a specified time.
-
Initiate the enzymatic reaction by adding [1-14C]arachidonic acid to the mixture.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by acidification (e.g., with formic acid) and extract the lipids with an organic solvent (e.g., ethyl acetate).
-
Separate the arachidonic acid metabolites from the unmetabolized substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the metabolite spots using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Signaling Pathway Diagram
Modulation of Cellular Signaling Pathways
This compound has been shown to modulate a variety of intracellular signaling pathways, leading to diverse cellular responses, including apoptosis, autophagy, and cytoprotection.
GADD45/CyclinB/CDK1 and AMPK/mTOR Pathways in Triple-Negative Breast Cancer (TNBC)
In TNBC cells, this compound has been reported to induce apoptosis and autophagy through the modulation of two distinct signaling cascades.
Experimental Workflow
Experimental Protocol: Western Blot Analysis of Signaling Proteins
Objective: To assess the effect of this compound on the protein levels and phosphorylation status of key signaling molecules in TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against GADD45, Cyclin B1, CDK1, phospho-AMPKα, AMPKα, phospho-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Culture TNBC cells and treat with various concentrations of this compound for a specified duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control.
GSK3β/β-catenin Signaling in Vascular Endothelial Cells
This compound has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxidized low-density lipoprotein (oxLDL)-induced mitochondrial dysfunction by modulating the GSK3β/β-catenin signaling pathway.
Signaling Pathway Diagram
Experimental Protocol: Western Blot for GSK3β/β-catenin Pathway
Objective: To analyze the effect of this compound on the expression and phosphorylation of GSK3β and β-catenin in HUVECs.
Procedure: This protocol is similar to the Western blot protocol described in section 2.1, with the following modifications:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Treatment: Pre-treatment with this compound followed by stimulation with oxLDL.
-
Primary Antibodies: Antibodies specific for phospho-GSK3β, total GSK3β, and β-catenin.
Nrf2 Signaling Pathway
This compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. This activation leads to the increased expression of various antioxidant and detoxification enzymes.
Logical Relationship Diagram
Experimental Protocol: Immunofluorescence for Nrf2 Nuclear Translocation
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon this compound treatment.
Materials:
-
ARPE-19 cells (or other relevant cell line)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow ARPE-19 cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-Nrf2 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of Nrf2.
Akt Signaling Pathway
This compound has been shown to modulate the Akt signaling pathway, which is a central regulator of cell survival, proliferation, and metabolism. In a cellular model of Parkinson's disease, this compound was found to inhibit the AKT-mTOR pathway.
Experimental Protocol: Western Blot for Akt Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of Akt in SH-SY5Y cells.
Procedure: This protocol is similar to the Western blot protocol described in section 2.1, with the following modifications:
-
Cell Line: SH-SY5Y cells.
-
Primary Antibodies: Antibodies specific for phospho-Akt (at Ser473 and/or Thr308) and total Akt.
Ephrin-A and Dopamine Signaling Pathways
In a mouse model of traumatic brain injury (TBI), this compound was found to mitigate acute gene expression changes in the Ephrin-A and dopamine signaling pathways.
Experimental Protocol: Gene Expression Analysis using NanoString
Objective: To analyze the effect of this compound on the expression of genes related to Ephrin-A and dopamine signaling in a TBI model.
Materials:
-
Brain tissue from a TBI mouse model treated with this compound or vehicle
-
RNA isolation kit
-
NanoString nCounter Neuropathology Panel (or a custom panel)
-
NanoString nCounter Analysis System
Procedure:
-
Isolate total RNA from the brain tissue samples.
-
Quantify and assess the quality of the RNA.
-
Hybridize the RNA samples with the NanoString reporter and capture probes from the Neuropathology Panel.
-
Process the hybridized samples on the nCounter Prep Station.
-
Scan the cartridges on the nCounter Digital Analyzer.
-
Analyze the data to identify differentially expressed genes in the Ephrin-A and dopamine signaling pathways.
Interaction with Mitochondrial Respiratory Chain Complexes
While this compound is known to bypass Complex I, it also has direct, off-target interactions with components of the mitochondrial electron transport chain.
Quantitative Data
| Target | Effect | IC50 (µM) |
| Mitochondrial Complex I | Competitive Inhibition | 5.9 |
Experimental Protocol: Mitochondrial Complex I Activity Assay
Objective: To measure the inhibitory effect of this compound on the activity of mitochondrial Complex I.
Materials:
-
Isolated mitochondria or cell lysates (e.g., from LHON fibroblasts)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADH (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-Dichlorophenolindophenol (DCPIP) (indicator)
-
Rotenone (specific Complex I inhibitor)
-
Spectrophotometer
Procedure:
-
Prepare isolated mitochondria or cell lysates.
-
In a cuvette, combine the reaction buffer, decylubiquinone, and DCPIP.
-
Add the mitochondrial/lysate sample and varying concentrations of this compound.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 600 nm (due to the reduction of DCPIP) over time.
-
To determine the specific Complex I activity, subtract the rate of reaction in the presence of rotenone.
-
Calculate the percentage of inhibition for each this compound concentration to determine the IC50 value.
Dependence on NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
The bioactivation of this compound to its active hydroquinone form is largely dependent on the cytosolic enzyme NQO1. This dependence results in cell-type-specific effects and can lead to cytotoxicity in cells with low or absent NQO1 expression.
Logical Relationship Diagram
Experimental Protocol: NQO1-Dependent ROS Production Assay
Objective: To measure the production of reactive oxygen species (ROS) in cells with varying NQO1 expression levels upon this compound treatment.
Materials:
-
Cell lines with high and low/no NQO1 expression (e.g., HepG2 and CHO cells, respectively)
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX Red)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Culture the cells in a multi-well plate.
-
Load the cells with the ROS-sensitive fluorescent probe.
-
Treat the cells with varying concentrations of this compound.
-
Measure the fluorescence intensity over time using a plate reader or analyze the cells by flow cytometry.
-
Compare the ROS production in the high and low NQO1-expressing cell lines.
Effects on Intracellular Calcium Signaling
This compound has been observed to modulate intracellular calcium levels, an important second messenger involved in numerous cellular processes.
Quantitative Data
| Cell Type | Effect of this compound | Quantitative Change |
| Dystrophic Muscle Cells | Reduction in intracellular calcium | 8.45% decrease |
Experimental Protocol: Intracellular Calcium Measurement with Fluo-4
Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.
Materials:
-
Dystrophic myotubes or other relevant cell types
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the cells on a suitable imaging plate or coverslip.
-
Load the cells with Fluo-4 AM and Pluronic F-127 in a suitable buffer (e.g., HBSS).
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add this compound and record the changes in fluorescence intensity over time.
-
The fluorescence intensity is proportional to the intracellular calcium concentration.
Pro-oxidant Activity and Mitochondrial Permeability Transition
Under certain conditions, particularly in the absence of efficient two-electron reduction by NQO1, this compound can act as a pro-oxidant, leading to the opening of the mitochondrial permeability transition pore (mPTP).
Experimental Protocol: Mitochondrial Permeability Transition Pore Assay
Objective: To assess the effect of this compound on the opening of the mPTP in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay buffer (containing a respiratory substrate, e.g., succinate)
-
Calcium chloride (to induce mPTP opening)
-
Rhodamine 123 (a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner)
-
Spectrofluorometer
Procedure:
-
Suspend the isolated mitochondria in the assay buffer in a cuvette.
-
Add Rhodamine 123 and monitor the fluorescence until a stable baseline is achieved (quenching of fluorescence indicates dye uptake into energized mitochondria).
-
Add a bolus of calcium chloride to induce mPTP opening.
-
In parallel experiments, pre-incubate the mitochondria with this compound before the addition of calcium.
-
The opening of the mPTP will cause a dissipation of the mitochondrial membrane potential, leading to the release of Rhodamine 123 and an increase in fluorescence.
-
Compare the rate and extent of fluorescence de-quenching in the presence and absence of this compound.
Conclusion
The off-target effects of this compound are multifaceted and context-dependent, significantly influenced by the cellular environment, particularly the expression level of NQO1. While some of these off-target activities, such as the activation of the Nrf2 pathway, may contribute to its therapeutic efficacy, others, like the inhibition of Complex I and pro-oxidant effects, could be associated with potential toxicity. A thorough understanding of this complex pharmacological profile is paramount for the rational design of future clinical trials and the exploration of new therapeutic avenues for this intriguing molecule. This guide provides a foundational resource for researchers to delve deeper into the cellular mechanisms of this compound, fostering a more complete and nuanced understanding of its biological activities.
References
A Historical Perspective on the Discovery and Development of Idebenone for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone, a synthetic short-chain benzoquinone analog of coenzyme Q10 (CoQ10), has traversed a remarkable journey from its initial development for neurological disorders to its current status as a promising therapeutic agent for rare mitochondrial diseases. This technical guide provides a comprehensive historical perspective on the discovery and development of this compound for research, detailing its synthesis, preclinical and clinical investigations, and the evolution of our understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this compound and related compounds.
Discovery and Initial Development
This compound (2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone) was first synthesized in the 1980s by Takeda Pharmaceutical Company in Japan.[1][2] The initial impetus for its development was the search for a compound with enhanced central nervous system (CNS) bioavailability compared to the naturally occurring CoQ10, for the potential treatment of Alzheimer's disease and other cognitive disorders.[1][2] The rationale was based on the hypothesis that improving mitochondrial function and protecting against oxidative stress in the brain could ameliorate the neuronal damage associated with these conditions.
Early studies in animal models demonstrated that this compound could protect against cerebral ischemia and improve learning and memory. However, its efficacy in clinical trials for Alzheimer's disease yielded mixed results, which tempered initial enthusiasm for this indication.[2] This led researchers to explore its therapeutic potential in other diseases characterized by mitochondrial dysfunction and oxidative stress.
Preclinical Research and Mechanism of Action
This compound's multifaceted mechanism of action has been a subject of extensive research. It is known to act as a potent antioxidant and an electron carrier in the mitochondrial electron transport chain (ETC).
Antioxidant Properties
This compound is a highly effective antioxidant, capable of protecting cells from damage induced by reactive oxygen species (ROS). Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Mitochondrial Bioenergetics
A key aspect of this compound's mechanism is its interaction with the mitochondrial ETC. In conditions where Complex I of the ETC is dysfunctional, as is the case in several mitochondrial diseases, this compound can bypass this complex and directly donate electrons to Complex III. This process, facilitated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), helps to restore mitochondrial respiration and ATP production.
Key Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in cellular protection and survival.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. This compound has been demonstrated to activate Nrf2, leading to the upregulation of a battery of antioxidant and cytoprotective genes.
Apoptotic Signaling Pathway (Bcl-2/Bax)
This compound has been shown to modulate the intrinsic pathway of apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. By increasing the Bcl-2/Bax ratio, this compound helps to prevent the release of cytochrome c from the mitochondria and subsequent caspase activation, thereby inhibiting apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Data - IC50 Values
| Cell Line | Condition | IC50 Value | Reference |
| ARPE-19 | H2O2-induced cell death | ~5-10 µM (protective effect) | |
| Optic Nerve Head Astrocytes | H2O2-induced cell death | ~10 µM (protective effect) |
Table 2: Clinical Trial Data - Friedreich's Ataxia (FA)
| Trial Name/Identifier | Phase | Number of Patients | Dosage | Key Outcomes | Reference |
| IONIA (NCT00537680) | III | 70 | 450/900 mg/day or 1350/2250 mg/day | No significant improvement in ICARS or FARS scores over 6 months. | |
| Open-label studies | - | Varied | 5 mg/kg/day | Consistent reduction in cardiac hypertrophy. | |
| High-dose study | II | 48 | Varied | Suggested beneficial effects on neurological symptoms at intermediate and high doses. |
Table 3: Clinical Trial Data - Duchenne Muscular Dystrophy (DMD)
| Trial Name/Identifier | Phase | Number of Patients | Dosage | Key Outcomes | Reference |
| DELPHI (NCT00654784) | IIa | 21 | 450 mg/day | Trend to increase peak systolic radial strain in the left ventricular inferolateral wall (p=0.067). Significant effect on peak expiratory flow (p=0.039). | |
| DELOS (NCT01027884) | III | 64 | 900 mg/day | Significantly reduced the loss of respiratory function in patients not using glucocorticoids. | |
| SYROS | Post-hoc analysis | 18 | 900 mg/day | Long-term (up to 6 years) reduction in the rate of respiratory function loss. |
Table 4: Clinical Trial Data - Leber's Hereditary Optic Neuropathy (LHON)
| Trial Name/Identifier | Phase | Number of Patients | Dosage | Key Outcomes | Reference |
| RHODOS | - | 85 | 900 mg/day | No significant difference in the primary endpoint of best recovery of visual acuity. Trend towards improvement in secondary endpoints. | |
| LEROS (NCT02774005) | - | 199 | 900 mg/day | Confirmed long-term efficacy in stabilizing and restoring vision. | |
| Dutch National Cohort | Retrospective | 72 | - | Clinically relevant recovery or stabilization in 64% of patients. | |
| Welsh Cohort | - | 12 | 900 mg/day | 86% demonstrated clinically relevant recovery at 27 months. | |
| Meta-analysis | - | 375 | - | Significant improvement in visual acuity (mean LogMAR difference of -0.32). |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the this compound solution or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration.
-
Measurement of Mitochondrial Respiration: Seahorse XF Cell Mito Stress Test
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing a quantitative measure of mitochondrial respiration. The Mito Stress Test utilizes sequential injections of mitochondrial inhibitors to assess key parameters of mitochondrial function.
Protocol:
-
Cell Culture:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Compound Loading:
-
Load the injector ports of the sensor cartridge with the following mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
-
Seahorse XF Analysis:
-
Calibrate the instrument and start the assay. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors and subsequent OCR measurements.
-
-
Data Analysis:
-
The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. It can be measured using fluorescent dyes like Rhodamine 123 or JC-1, which accumulate in the mitochondria in a potential-dependent manner.
Protocol (using Rhodamine 123):
-
Reagent Preparation:
-
Prepare a stock solution of Rhodamine 123 in DMSO.
-
Prepare an assay buffer (e.g., 130 mM KCl, 10 mM MOPS-Tris, 1 mM Pi-Tris, 10 µM EGTA, pH 7.4).
-
-
Assay Procedure:
-
Isolate mitochondria from cells or tissues of interest.
-
In a fluorometer cuvette, add the assay buffer and 0.15 µM Rhodamine 123.
-
Add 0.5 mg/mL of isolated mitochondria and allow the fluorescence signal to stabilize.
-
Add this compound and other compounds of interest (e.g., mitochondrial substrates or inhibitors) and record the changes in fluorescence.
-
-
Measurement and Analysis:
-
Monitor the fluorescence of Rhodamine 123 at an excitation wavelength of 503 nm and an emission wavelength of 523 nm.
-
A decrease in fluorescence (quenching) indicates an increase in mitochondrial membrane potential, while an increase in fluorescence indicates depolarization.
-
Conclusion
The journey of this compound from its synthesis as a potential treatment for Alzheimer's disease to its current application in rare mitochondrial diseases highlights the intricate and often serendipitous nature of drug discovery. Its unique dual mechanism of action as both an antioxidant and a mitochondrial electron carrier continues to make it a subject of intense research. This technical guide provides a historical and methodological framework for researchers to build upon, fostering further investigation into the therapeutic potential of this compound and the development of novel therapies for mitochondrial and neurodegenerative disorders. The detailed protocols and summarized data are intended to facilitate the design and execution of future studies in this promising area of research.
References
- 1. Evaluating the therapeutic potential of this compound and related quinone analogues in Leber hereditary optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a novel, therapeutic approach for Duchenne muscular dystrophy: results from a 12 month, double-blind, randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Idebenone in Cell Culture
Topic: Dissolving and Utilizing Idebenone in DMSO for Cell Culture Experiments
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro studies involving this compound.
Introduction
This compound, a synthetic short-chain analog of coenzyme Q10 (CoQ10), is a potent antioxidant and a vital component in cellular energy production.[1][2][3] It functions as an electron carrier within the mitochondrial electron transport chain (ETC) and directly scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1] Due to its neuroprotective and cytoprotective properties, this compound is widely used in cell culture experiments to investigate its therapeutic potential in various disease models, particularly those associated with mitochondrial dysfunction and oxidative stress.[1]
A significant challenge in its experimental use is its poor water solubility. The following application notes provide a detailed protocol for effectively dissolving this compound in Dimethyl Sulfoxide (DMSO) and preparing working solutions for consistent and reliable results in cell culture applications.
Quantitative Data Summary
For optimal experimental design, key quantitative parameters for this compound handling and storage are summarized below.
| Parameter | Value | Source(s) |
| Molecular Weight | 338.44 g/mol | |
| Solubility in DMSO | ~25 mg/mL | |
| Solubility in Ethanol | ~30 mg/mL | |
| Aqueous Solubility | Very low (~12.5 µg/mL) | |
| Storage (Solid Form) | -20°C, stable for ≥ 4 years | |
| Storage (DMSO Stock) | -20°C or -80°C, stable for up to 3 months. Aliquot to avoid freeze-thaw cycles. | |
| Final DMSO in Media | ≤ 0.5%; ideally ≤ 0.1%. Cell line-specific toxicity should be determined. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warming: Allow the this compound container and sterile DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 3.38 mg of this compound in 1 mL of DMSO).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilization (Optional): If sterility is a concern, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of Working Solution and Cell Treatment
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
-
Cultured cells ready for treatment
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound to be tested. It is crucial to also determine the maximum final DMSO concentration your specific cell line can tolerate without cytotoxicity, which is typically between 0.1% and 0.5%. Always include a vehicle control group treated with the same final concentration of DMSO.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.
-
First, dilute the concentrated DMSO stock solution into a small volume of pre-warmed culture medium to create an intermediate concentration.
-
Add this intermediate solution to the final volume of media for your experiment.
-
-
Direct Dilution Method:
-
Warm the required volume of cell culture medium to 37°C.
-
While gently swirling or vortexing the tube of warm medium, add the required volume of this compound DMSO stock solution drop-by-drop. This rapid dispersion helps prevent the compound from precipitating out of the aqueous solution.
-
-
Final Mixing: Mix the final working solution gently but thoroughly before adding it to the cells.
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared this compound-containing medium.
-
Incubation: Return the cells to the incubator for the desired treatment period.
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram outlines the key steps from receiving solid this compound to treating cells in culture.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cytoprotective Effect of this compound through Modulation of the Intrinsic Mitochondrial Pathway of Apoptosis in Human Retinal Pigment Epithelial Cells Exposed to Oxidative Stress Induced by Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Characterization and Antioxidant Activity Evaluation of this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Idebenone for Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of Idebenone in neuroprotection assays. This compound, a synthetic analogue of coenzyme Q10, is a potent antioxidant that protects neuronal cells from oxidative damage and mitochondrial dysfunction, which are key pathological features of many neurodegenerative diseases.[1][2][3]
Summary of this compound Concentrations for Neuroprotection
The optimal concentration of this compound for neuroprotection is highly dependent on the specific cell type, the nature of the neurotoxic insult, and the experimental endpoint being measured. Based on a review of the literature, a range of effective concentrations has been identified. The following table summarizes quantitative data from various studies to guide the selection of an appropriate concentration range for your experiments.
| Cell Type/Model | Neurotoxic Agent | This compound Concentration | Observed Neuroprotective Effect | Reference |
| Rat Hippocampal Primary Cultures | Amyloid beta-peptide (Aβ) 1-40 (10 µM) | 10 - 1000 nM | Protection against Aβ-induced neurotoxicity, as indicated by decreased LDH release and preservation of neuronal morphology. | [4] |
| HT22 Hippocampal Neuronal Cells | Hydrogen Peroxide (H₂O₂) (250 µM) | 10 - 50 µM | Dose-dependent increase in cell viability. | |
| HT-22 Hippocampal Neuronal Cells | Ethanol (75 mM) | 1, 2.5, and 5 µM | Increased cell viability and reduced oxidative stress. | |
| BV2 Microglial Cells & Primary Astrocytes | Lipopolysaccharide (LPS) | 2 µM | Suppression of LPS-induced intracellular ROS production, mitochondrial membrane potential disruption, and NLRP3-associated neuroinflammation. | |
| SH-SY5Y Human Neuroblastoma Cells | Various (e.g., 6-OHDA) | Not specified, but toxicity noted at ≥25 μM | It is important to note that concentrations ≥25 μM can be toxic to SH-SY5Y cells. | |
| ARPE-19 Cells | Hydrogen Peroxide (H₂O₂) (300 µM) | 0.01 - 10 µM (1 µM optimal) | Diminished H₂O₂–induced cell death. | |
| Rat Model of Carbon Monoxide Poisoning | Carbon Monoxide | 100, 200, and 300 mg/kg (oral) | Inhibition of neuronal degeneration and protection against oxidative stress. | |
| Rat Model of Pilocarpine-Induced Seizures | Pilocarpine (400 mg/kg, i.p.) | 100 and 200 mg/kg (i.p.) | Reduced lipid peroxides, total nitrate/nitrite, DNA fragmentation, and normalized catalase activity. |
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects through multiple signaling pathways, primarily related to its antioxidant properties and its role in mitochondrial function.
Nrf2/ARE Antioxidant Response Pathway
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a key enzyme that reduces this compound to its active antioxidant form, Idebenol.
Caption: Nrf2/ARE signaling pathway activated by this compound.
Inhibition of NLRP3 Inflammasome
This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that can drive neuroinflammation. By suppressing the NLRP3/caspase-1/IL-1β axis, this compound reduces the production of pro-inflammatory cytokines.
Caption: Inhibition of the NLRP3 inflammasome by this compound.
Experimental Protocols
The following are detailed protocols for common neuroprotection assays. It is recommended to perform a dose-response experiment to determine the optimal this compound concentration for your specific model.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, HT22, or primary neurons)
-
96-well culture plates
-
This compound stock solution (dissolved in DMSO)
-
Neurotoxic agent (e.g., H₂O₂, 6-OHDA, Aβ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25 µM) for a predetermined duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the control wells) and incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Caption: Workflow for the MTT cell viability assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.
Materials:
-
Neuronal cells
-
24-well or 96-well plate (black, clear bottom for microscopy)
-
This compound stock solution
-
Neurotoxic agent
-
DCFH-DA (or other suitable ROS probe)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and the neurotoxic agent as described in the MTT assay protocol (Steps 1-3).
-
Loading with ROS Probe: After the treatment period, remove the culture medium and wash the cells gently with warm PBS.
-
Staining: Add the ROS probe solution (e.g., 10 µM H2DCFDA in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the probe solution and wash the cells gently with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 535 nm for DCF). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group.
References
- 1. This compound and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound and neuroprotection: antioxidant, pro-oxidant, or electron carrier? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects hippocampal neurons against amyloid beta-peptide-induced neurotoxicity in rat primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing the Effect of Idebenone on Mitochondrial Membrane Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idebenone, a synthetic analogue of coenzyme Q10, is a potent antioxidant capable of acting as a mitochondrial electron carrier.[1][2] It plays a crucial role in cellular energy metabolism by interacting with the mitochondrial electron transport chain (ETC).[1] Under normal conditions, the ETC establishes a proton gradient across the inner mitochondrial membrane, resulting in a high mitochondrial membrane potential (ΔΨm). This potential is essential for ATP synthesis and overall mitochondrial health.[3] In pathological conditions associated with mitochondrial dysfunction, such as Leber's Hereditary Optic Neuropathy (LHON), this compound is thought to bypass defects in Complex I of the ETC, donating electrons directly to Complex III.[4] This action helps to restore electron flow, maintain the mitochondrial membrane potential, and sustain ATP production. Therefore, assessing the effect of this compound on ΔΨm is a critical step in evaluating its therapeutic potential for mitochondrial diseases.
This document provides detailed protocols and methodologies for assessing the impact of this compound on mitochondrial membrane potential in a laboratory setting.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism in mitigating mitochondrial dysfunction involves its ability to shuttle electrons within the electron transport chain. In cells with a compromised Complex I, this compound can be reduced to idebenol by cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1). Idebenol then donates electrons directly to Complex III, effectively bypassing the dysfunctional Complex I. This restored electron flow helps to maintain the proton gradient across the inner mitochondrial membrane, thereby preserving the mitochondrial membrane potential and enabling continued ATP synthesis. Additionally, this compound exhibits antioxidant properties, protecting mitochondrial membranes from oxidative damage by scavenging reactive oxygen species (ROS).
Experimental Protocols
A common method to assess mitochondrial membrane potential is through the use of cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. Dyes such as JC-1, Tetramethylrhodamine (TMRM), or Rhodamine 123 are frequently used. The following protocol details the use of JC-1, which forms J-aggregates with red fluorescence in healthy, polarized mitochondria, and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria.
Protocol: Measurement of Mitochondrial Membrane Potential using JC-1 Dye
1. Materials and Reagents:
-
Cell line of interest (e.g., human fibroblasts, ARPE-19, or cybrids with mitochondrial defects)
-
Complete cell culture medium (e.g., DMEM)
-
This compound (stock solution in DMSO or ethanol)
-
JC-1 Dye (MitoProbe™ JC-1 Assay Kit or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Black, clear-bottom 96-well plates suitable for fluorescence measurements
-
Fluorescence plate reader or fluorescence microscope
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere and grow for approximately 24 hours.
-
Treatment:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the this compound stock).
-
For a positive control for depolarization, a set of wells will be treated with FCCP (e.g., 10 µM) for 30 minutes just before the JC-1 staining.
-
Remove the old medium from the cells and add the medium containing the different treatments.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in warm medium or PBS).
-
Carefully remove the treatment medium from all wells.
-
Wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Data Acquisition:
-
After incubation, remove the staining solution and wash the cells gently with PBS.
-
Add fresh PBS or the assay buffer provided with the kit to each well.
-
Measure the fluorescence using a plate reader.
-
Green monomers: Excitation ~485 nm, Emission ~535 nm.
-
Red J-aggregates: Excitation ~540 nm, Emission ~590 nm.
-
-
Alternatively, visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
4. Data Analysis:
-
The primary metric for mitochondrial membrane potential is the ratio of red to green fluorescence (590 nm / 535 nm).
-
A decrease in this ratio indicates mitochondrial depolarization, while a stable or increased ratio in the presence of a mitochondrial stressor suggests a protective effect of this compound.
-
Normalize the ratios of the treated groups to the vehicle control group.
-
Plot the normalized red/green ratio against the concentration of this compound.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different treatment groups.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration | Red Fluorescence (RFU at 590 nm) | Green Fluorescence (RFU at 535 nm) | Red/Green Ratio | % of Control Ratio |
| Vehicle Control | 0 µM (DMSO) | 55,000 | 5,000 | 11.0 | 100% |
| This compound | 1 µM | 54,500 | 5,100 | 10.7 | 97% |
| This compound | 5 µM | 56,000 | 5,050 | 11.1 | 101% |
| This compound | 10 µM | 52,000 | 5,800 | 9.0 | 82% |
| Positive Control | 10 µM (FCCP) | 12,000 | 28,000 | 0.43 | 4% |
| Mito-Stressor | (e.g., Rotenone) | 25,000 | 15,000 | 1.67 | 15% |
| Mito-Stressor + this compound | (e.g., Rotenone) + 5 µM | 48,000 | 7,500 | 6.4 | 58% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. RFU = Relative Fluorescence Units.
This table demonstrates how this compound at an optimal concentration (e.g., 5 µM) might maintain the mitochondrial membrane potential, and even show a protective effect in the presence of a mitochondrial stressor like Rotenone, which inhibits Complex I. At higher concentrations (e.g., 10 µM), this compound might show a partial deleterious effect, as has been suggested in some studies. The positive control, FCCP, shows a drastic drop in the red/green ratio, confirming the validity of the assay in detecting depolarization.
References
Application Notes & Protocols for the Quantification of Idebenone in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of Idebenone in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for validated High-Performance Liquid Chromatography (HPLC) methods, including HPLC with Ultraviolet (UV) detection and the more sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: HPLC with UV Detection
This method is adapted from a validated stability-indicating HPLC assay for this compound in pharmaceutical forms and is suitable for biological samples with appropriate sample preparation to remove interfering substances.[1][2][3]
I. Principle
Reverse-phase HPLC separates this compound from endogenous components in the biological matrix. The separation is achieved on a C18 column with a methanol-based mobile phase. Detection and quantification are performed using a UV-Vis detector.
II. Experimental Protocol
A. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A Dionex Ultimate 3000 system or equivalent is suitable.[1]
-
Chromatographic Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents and Solvents:
-
This compound reference standard
-
HPLC-grade methanol[1]
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) (e.g., Quinol/hydroquinone)
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE) cartridges or liquid-liquid extraction reagents.
-
B. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (adjust ratio for optimal separation, e.g., 100% Methanol) or Acetonitrile:Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 25 µL |
| Detection Wavelength | 480 nm or 279 nm |
| Run Time | Approximately 3-5 minutes |
C. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter before injection into the HPLC system.
D. Calibration and Quantification
Prepare calibration standards by spiking known concentrations of this compound into a blank biological matrix. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area of this compound against its concentration.
III. Method Validation Summary
The following table summarizes the validation parameters for a representative HPLC-UV method.
| Parameter | Result |
| Linearity Range | 0.5 - 6.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 mg/mL (in solution) |
| Limit of Quantification (LOQ) | 0.05 mg/mL (in solution) |
| Accuracy (% Recovery) | 98.6% - 101.5% |
| Precision (% RSD) | < 1.0% (Intra-day and Inter-day) |
| Robustness | The method is robust to small variations in flow rate, wavelength, and column temperature. |
Method 2: LC-MS/MS for High-Sensitivity Quantification
This method provides high sensitivity and selectivity for the determination of this compound in human plasma, making it ideal for pharmacokinetic studies where low concentrations are expected.
I. Principle
This compound and an internal standard are extracted from plasma via liquid-liquid extraction. The compounds are then separated by reverse-phase HPLC and detected by a mass spectrometer using an atmospheric pressure chemical ionization (APCI) source in Selected Ion Recording (SIR) mode.
II. Experimental Protocol
A. Instrumentation and Materials
-
LC-MS/MS System: An HPLC system coupled to a tandem mass spectrometer with an APCI source.
-
Chromatographic Column: A suitable C18 column.
-
Reagents and Solvents:
-
This compound reference standard
-
Internal Standard (a derivative of this compound, e.g., QSA-9)
-
Acetonitrile, HPLC grade
-
Water, deionized
-
Chloroform and Hexane for extraction
-
B. Chromatographic and MS Conditions
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | 80% Acetonitrile in deionized water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 95 µL |
| Ionization Mode | APCI, Positive |
| Monitored Ions | This compound (MH⁺): m/z 339; Internal Standard (MH⁺): m/z 325 |
C. Sample Preparation (Plasma)
-
Spiking: To 1 mL of plasma, add the internal standard.
-
Liquid-Liquid Extraction: Add an appropriate volume of an organic solvent mixture (e.g., chloroform/hexane).
-
Vortexing: Mix thoroughly for 1-2 minutes.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
III. Method Validation Summary
| Parameter | Result |
| Linearity Range | 20 - 600 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 20 µg/L |
| Accuracy (% Recovery) | 95.9% - 102% |
| Precision (% RSD) | < 15% |
Method 3: HPLC with Post-Column Fluorescence Derivatization
For enhanced sensitivity, this compound can be derivatized post-column to form a fluorescent product.
I. Principle
After separation on the HPLC column, this compound reacts with 2-cyanoacetamide in an alkaline medium to generate a fluorescent compound. This allows for highly sensitive detection using a fluorescence detector.
II. Key Parameters
| Parameter | Condition |
| Derivatization Reagent | 2-cyanoacetamide under alkaline conditions |
| Fluorescence Detection | Excitation: 358 nm, Emission: 409 nm |
| Linearity Range (in plasma) | 25 - 1600 ng/mL |
| Quantitation Limit (in plasma) | 12.5 ng/mL |
This method is particularly useful for studies requiring the measurement of very low concentrations of this compound in small sample volumes, such as those obtained from a finger prick.
Visualized Workflows
Caption: General workflow for the quantification of this compound in biological samples.
Caption: Key parameters for analytical method validation according to ICH guidelines.
References
Application Notes and Protocols for Studying the Impact of Idebenone on ATP Production
Introduction
Idebenone is a synthetic, short-chain analogue of coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain (ETC) and a vital antioxidant.[1][2][3][4] Developed in the 1980s, this compound has been investigated for its therapeutic potential in a variety of conditions linked to mitochondrial dysfunction and oxidative stress, such as Leber's Hereditary Optic Neuropathy (LHON), Friedreich's ataxia, and other neurodegenerative diseases.
Mitochondria are the primary sites of cellular energy production in the form of adenosine triphosphate (ATP). In diseases characterized by mitochondrial defects, particularly in Complex I of the ETC, ATP synthesis is impaired, leading to cellular dysfunction and death. This compound's proposed mechanism involves bypassing this defect to restore mitochondrial function and energy production.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute experiments aimed at elucidating and quantifying the impact of this compound on ATP production. The protocols herein detail methods for cell model selection, mitochondrial isolation, and direct measurement of ATP levels.
Mechanism of Action: Bypassing Mitochondrial Complex I
This compound's primary mechanism for boosting ATP production in the context of mitochondrial disease is its ability to function as a mitochondrial electron carrier, effectively creating a bypass for a dysfunctional Complex I.
-
Reduction by NQO1: In the cytoplasm, this compound is reduced to its active hydroquinone form, idebenol, by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This step is crucial for its subsequent action within the mitochondria.
-
Electron Donation to Complex III: Idebenol can then enter the mitochondria and transfer electrons directly to Complex III of the ETC.
-
Restoration of Electron Flow: This direct donation circumvents Complex I, which is often the site of genetic defects in mitochondrial diseases like LHON. By restoring the flow of electrons from Complex III to Complex IV, this compound helps re-establish the proton gradient across the inner mitochondrial membrane.
-
ATP Synthesis: The restored proton gradient drives ATP synthase (Complex V) to produce ATP, thereby rescuing cellular energy levels even when Complex I is impaired.
-
Antioxidant Activity: In its reduced form (idebenol), the molecule is also a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting mitochondrial membranes from oxidative damage, which further supports mitochondrial health.
The following diagram illustrates this proposed mechanism.
Experimental Design and Cellular Models
A robust experimental design is critical for accurately assessing this compound's effects. The choice of a cellular model is paramount and should be guided by the specific research question.
3.1. Choosing a Cellular Model
The ideal cellular model should either possess an inherent mitochondrial defect or be inducible to mimic one. The expression level of the NQO1 enzyme is a critical factor, as it is the main enzyme responsible for reducing this compound to its active form.
-
Patient-Derived Cells: Fibroblasts or lymphoblastoid cell lines from patients with known mitochondrial diseases (e.g., LHON, MELAS) provide a clinically relevant context. These cells harbor the specific genetic mutations affecting the ETC.
-
Chemically-Induced Dysfunction: Healthy cell lines (e.g., HEK293T, SH-SY5Y, primary astrocytes or neurons) can be treated with mitochondrial inhibitors. Rotenone, an inhibitor of Complex I, is commonly used to create an acute model of Complex I deficiency.
-
NQO1 Expression Considerations: NQO1 is not universally expressed across all cell types. For instance, astrocytes exhibit high NQO1 expression, whereas cortical neurons show very little. This differential expression can explain cell-type-specific responses to this compound. Therefore, quantifying NQO1 expression in the chosen cell model is recommended.
-
Cybrid Models: Cytoplasmic hybrid (cybrid) cells, which contain mitochondria from a patient with a mitochondrial DNA mutation but a standardized nuclear background, can be used to isolate the effects of mitochondrial dysfunction.
3.2. Experimental Workflow
A typical workflow involves culturing the chosen cells, inducing mitochondrial dysfunction if necessary, treating with this compound, and then performing assays to measure ATP and other mitochondrial parameters.
Key Experimental Protocols
4.1. Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is based on the principle of differential centrifugation to separate mitochondria from other cellular components. Performing all steps at 0-4°C is crucial to maintain mitochondrial integrity.
Materials:
-
Cell culture flasks (70-80% confluent)
-
Ice-cold Phosphate Buffered Saline (PBS), Ca/Mg free
-
Mitochondrial Isolation Buffer (e.g., 250 mM Sucrose, 5 mM HEPES, 0.5 mM EGTA, pH 7.4)
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Collection: Harvest cells (e.g., from 20-50 T75 flasks) and wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the pellet in a hypotonic buffer and allow cells to swell on ice for 10-15 minutes. Homogenize the swollen cells using a Dounce homogenizer with gentle strokes until the plasma membrane is disrupted but organelles remain intact.
-
Removal of Nuclei and Debris: Transfer the homogenate to a centrifuge tube and centrifuge at a low speed (e.g., 600-1,000 x g) for 10 minutes at 4°C. This pellets nuclei, unbroken cells, and large debris.
-
Mitochondrial Pellet Collection: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 7,000-10,000 x g) for 15-20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Preparation: Resuspend the final washed mitochondrial pellet in a minimal volume of a suitable respiration buffer for downstream assays.
4.2. Protocol 2: Measurement of Cellular ATP Production
The most common method for quantifying ATP is the bioluminescent assay based on the luciferase enzyme. This assay is highly sensitive and can be performed directly in microplates.
Principle: The assay relies on the ATP-dependency of the luciferase-catalyzed oxidation of D-luciferin, which produces light. The emitted light is directly proportional to the ATP concentration.
Materials:
-
White, opaque 96-well or 384-well plates (cell culture treated plates are not recommended)
-
Cultured cells treated with this compound and/or inhibitors
-
Commercial ATP Assay Kit (containing ATP releasing agent, luciferase/luciferin substrate, and ATP standard)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white, opaque 96-well plate at a density of 10³ - 10⁴ cells per well and culture overnight.
-
Treatment: Treat cells with the desired concentrations of this compound, vehicle control, and any mitochondrial inhibitors (e.g., rotenone) for the specified duration. Include untreated control wells.
-
ATP Standard Curve: Prepare a series of ATP standards in culture medium according to the kit manufacturer's instructions. Add 10 µL of each standard to separate wells of the plate.
-
Assay Reaction:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the single working reagent from the kit (which lyses the cells and contains the luciferase/luciferin substrate) to each well. The volume should be equal to the culture medium volume (e.g., 100 µL).
-
Mix briefly on an orbital shaker (e.g., 2 minutes).
-
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Plot the standard curve of luminescence versus ATP concentration.
-
Calculate the ATP concentration in the experimental samples using the standard curve.
-
Normalize ATP levels to cell number or protein concentration if significant differences in cell viability are observed between treatments.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Intracellular ATP Levels
| Cell Line/Condition | Treatment | ATP Concentration (µM) ± SD | % of Untreated Control |
|---|---|---|---|
| Control Cells (WT) | Vehicle | 2.5 ± 0.2 | 100% |
| This compound (10 µM) | 2.6 ± 0.3 | 104% | |
| Complex I Deficient | Vehicle | 1.1 ± 0.1 | 44% |
| This compound (1 µM) | 1.5 ± 0.2 | 60% | |
| This compound (10 µM) | 2.1 ± 0.2 | 84% |
| | this compound (50 µM) | 2.2 ± 0.3 | 88% |
Table 2: Impact of this compound on Mitochondrial Respiration (Example OCR Data)
| Cell Line | Treatment | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) |
|---|---|---|---|---|
| Astrocytes (High NQO1) | Vehicle + Rotenone | 35 ± 4 | 15 ± 3 | 40 ± 5 |
| This compound + Rotenone | 85 ± 9 | 60 ± 7 | 110 ± 12 | |
| Neurons (Low NQO1) | Vehicle + Rotenone | 30 ± 5 | 12 ± 2 | 35 ± 6 |
| | this compound + Rotenone | 28 ± 4 | 10 ± 3 | 33 ± 5 |
Conclusion
The experimental framework provided offers a robust approach to investigating the effects of this compound on mitochondrial ATP production. The key to a successful study lies in the careful selection of a biologically relevant cell model, particularly considering the role of NQO1 in this compound's mechanism of action. By employing precise protocols for ATP measurement and mitochondrial function analysis, researchers can generate reliable and reproducible data to further understand the therapeutic potential of this compound in treating diseases of mitochondrial origin.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a CoQ10 analogue and mitochondria protector - Brain nutrition - Nutranews [nutranews.org]
- 3. Border between natural product and drug: comparison of the related benzoquinones this compound and coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
Application Notes and Protocols for Long-Term Storage and Stability of Idebenone Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone, a synthetic analogue of coenzyme Q10, is a potent antioxidant with significant therapeutic potential in treating various neurological and mitochondrial disorders.[1][] Its efficacy is intrinsically linked to its chemical stability. These application notes provide best practices for the preparation, long-term storage, and stability assessment of this compound solutions to ensure reliable and reproducible experimental outcomes.
This compound functions as an electron carrier in the mitochondrial electron transport chain, facilitating ATP production.[1][3] Its antioxidant properties are primarily attributed to its reduced form, idebenol, which effectively scavenges free radicals and inhibits lipid peroxidation.[4] The stability of this compound is crucial, as degradation can lead to a loss of its antioxidant and therapeutic efficacy.
Best Practices for Preparation and Long-Term Storage of this compound Solutions
The stability of this compound in solution is influenced by several factors, including the choice of solvent, storage temperature, and exposure to light. Due to its low water solubility, this compound is typically dissolved in organic solvents or specialized suspension vehicles.
Recommended Solvents and Vehicles:
-
Organic Solvents: For analytical standards and in vitro assays, methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used. Stock solutions in these solvents should be prepared fresh or stored at low temperatures.
-
Suspension Vehicles: For oral formulations and some experimental applications, vehicles like SyrSpend SF, Inorpha, Ora-Plus, Ora-Sweet, and Ora-Blend have been evaluated for their ability to maintain this compound stability.
Storage Recommendations:
-
Temperature: For long-term stability, this compound solutions should be stored at refrigerated (5 ± 3 °C) or frozen (-20°C) temperatures. Storage at room temperature (25°C) is also possible for shorter durations, depending on the vehicle.
-
Light Protection: this compound is susceptible to photodegradation. Therefore, solutions should always be stored in amber or light-protecting containers.
-
Inert Atmosphere: For solutions in organic solvents like ethanol, DMSO, and DMF, purging with an inert gas is recommended to prevent oxidation.
Summary of this compound Solution Stability Data
| Vehicle/Solvent | Concentration(s) | Storage Temperature | Duration | Stability Outcome | Reference |
| SyrSpend SF | 50, 100, 150 mg/mL | 5 ± 3 °C and 25 °C | 90 days | Stable for up to 60 days. 50 mg/mL stable for 90 days. | |
| Inorpha | Not specified | 5 °C and 25 °C | 90 days | Stable for at least 90 days. | |
| Ora-Blend | Not specified | 5 °C and 25 °C | >14 days | Stability estimated at 14 days. | |
| Ora-Plus & Ora-Sweet/SF | Not specified | 5 °C and 25 °C | >20 days | Stability estimated at 20 days. | |
| Methanol | 100 mg/mL (stock) | 2–8 °C | 5 days | Stock solution stable for 5 days. | |
| Crystalline Solid | Not applicable | -20 °C | ≥ 2 years | Stable for at least two years. | |
| Ethanol:PBS (1:1) | ~0.5 mg/mL | Not specified | ≤ 1 day | Not recommended for storage longer than one day. |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound solutions, particularly for long-term studies, it is essential to perform stability-indicating assays. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods.
Protocol 1: Stability-Indicating HPLC Method
This protocol is adapted from validated methods for the determination of this compound in pharmaceutical forms.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or DAD detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 100% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 480 nm.
-
Injection Volume: 25 µL.
-
Column Temperature: 25 ± 3 °C.
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 3.0 to 8.0 mg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to fall within the calibration range.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
4. Forced Degradation Studies:
-
To confirm the stability-indicating nature of the assay, forced degradation studies should be performed. This involves subjecting an this compound solution to various stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.5 N HCl at ambient temperature for 10 days.
-
Base Hydrolysis: 0.025 N NaOH at ambient temperature for 24 hours.
-
Oxidative Degradation: 3% hydrogen peroxide at ambient temperature for 7 days.
-
Thermal Degradation: 50 °C for 10 days.
-
Photolytic Degradation: Exposure to sunlight for 5-11 days.
-
Protocol 2: Stability-Indicating LC-MS Method
For higher sensitivity and specificity, especially for identifying degradation products, an LC-MS method is recommended.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS System: A liquid chromatograph coupled to a mass spectrometer.
-
Column: C18 Zorbax Eclipse Plus (1.8 µm, 2.1 I.D. × 50 mm) or equivalent.
-
Mobile Phase: Isocratic elution with 25% 0.1% formic acid in water (A) and 75% 0.1% formic acid in methanol (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
2. Mass Spectrometry Parameters:
-
Ionization Mode: Positive ionization.
-
Ion Source Block Temperature: 200 °C.
-
Desolvation Temperature: 350 °C.
3. Sample Preparation and Analysis:
-
Follow similar procedures for standard and sample preparation as in the HPLC protocol, ensuring compatibility with the LC-MS system. An internal standard, such as Menadione, can be used for quantification.
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. This compound acts primarily as an antioxidant and an electron carrier in the mitochondrial respiratory chain.
This compound's Dual Role in Cellular Bioenergetics and Protection
Caption: this compound is reduced to Idebenol by NQO1, which then acts as an antioxidant and electron donor.
Nrf2 Signaling Pathway Activation by this compound
This compound has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.
Caption: this compound activates the Nrf2 pathway, leading to antioxidant gene expression and cellular protection.
Experimental Workflow for Stability Testing
A logical workflow is critical for the systematic evaluation of this compound solution stability.
Caption: A typical experimental workflow for assessing the long-term stability of this compound solutions.
Conclusion
The stability of this compound solutions is paramount for obtaining accurate and reliable results in research and development. By adhering to the best practices for preparation and storage outlined in these notes and employing validated stability-indicating analytical methods, researchers can ensure the integrity of their this compound solutions. The provided protocols and diagrams serve as a comprehensive guide for scientists working with this promising therapeutic agent.
References
Effective Delivery of Idebenone to Mitochondria in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idebenone, a synthetic analogue of coenzyme Q10, holds significant therapeutic promise for mitochondrial and neurodegenerative diseases due to its antioxidant properties and its role as an electron carrier in the mitochondrial respiratory chain.[1][2][3] However, its clinical efficacy is often hampered by poor bioavailability and inefficient targeting to its site of action, the mitochondria.[2][4] This document provides detailed application notes and experimental protocols for the effective delivery of this compound to mitochondria in in vitro cell culture models. We will explore various strategies, including the use of nanocarriers and chemical modifications, and provide methodologies to quantify mitochondrial uptake and functional effects.
Introduction: The Challenge of Mitochondrial Drug Delivery
Mitochondria are double-membraned organelles essential for cellular energy production, metabolism, and signaling. Their unique structure, particularly the highly negative membrane potential of the inner mitochondrial membrane, presents a significant barrier to the passive diffusion of many molecules. Effective delivery of therapeutic agents like this compound to the mitochondrial matrix is crucial for their pharmacological activity.
This compound's primary mechanism of action involves its reduced form, idebenol, which can bypass defects in Complex I of the electron transport chain by directly donating electrons to Complex III. This process is critically dependent on the intracellular reduction of this compound by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). However, the expression and activity of NQO1 can vary significantly between cell types, with some, such as cortical neurons, exhibiting low levels, thereby limiting the therapeutic benefit of unmodified this compound.
This document outlines strategies to overcome these limitations and enhance the mitochondrial delivery and efficacy of this compound in a cell culture setting.
Strategies for Enhanced Mitochondrial Delivery of this compound
Several approaches can be employed to improve the delivery of this compound to mitochondria. These can be broadly categorized as nanocarrier-based systems and chemical modification strategies.
Nanocarrier-Based Delivery Systems
Nanocarriers offer a promising platform to enhance the solubility, stability, and targeted delivery of hydrophobic drugs like this compound.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Conventional and PEGylated liposomes have been shown to improve the viability of astrocyte cell cultures and reduce ethanol-induced damage.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They can provide sustained release of the encapsulated drug and have demonstrated the ability to increase the protective effect of this compound against oxidative stress in primary astrocyte cultures.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles for drug delivery. This approach has been suggested as a potential strategy for this compound delivery.
Chemical Modification and Prodrug Strategies
Altering the chemical structure of this compound can improve its physicochemical properties and facilitate mitochondrial targeting.
-
Mitochondria-Targeting Moieties: Conjugating this compound to a mitochondriotropic molecule, such as the lipophilic triphenylphosphonium (TPP) cation, can significantly enhance its accumulation within the negatively charged mitochondrial matrix. While a direct this compound-TPP conjugate is not extensively documented, the principle is well-established with similar molecules like MitoQ, a TPP-conjugated coenzyme Q10 analogue.
-
Prodrugs and Analogs: Synthesizing ester derivatives of this compound by linking it with other antioxidants, such as Trolox or lipoic acid, can potentially lead to a synergistic therapeutic effect. Furthermore, the development of water-soluble prodrugs is being explored to enable intravenous administration.
Combination Therapy
Given the dependency of this compound's efficacy on NQO1 activity, a combination therapy approach can be highly effective.
-
NQO1 Induction: Co-administration of this compound with an inducer of NQO1, such as carnosic acid, has been shown to enhance its ability to bypass Complex I in cells with low endogenous NQO1 expression.
Data Presentation: Comparison of Delivery Strategies
The following table summarizes quantitative data from various studies to allow for a clear comparison of different this compound delivery strategies.
| Delivery Strategy | Cell Type | Outcome Measure | Quantitative Result | Reference |
| Free this compound (10 µM) | Fibroblasts from LHON patients | Complex I Enzymatic Activity | 42% increase compared to untreated controls | |
| This compound-loaded SLNs | Primary rat cortical astrocytes | Inhibition of Oxidative Stress | More effective than free this compound | |
| PEGylated Liposomal this compound | Rat primary cortical astrocyte cultures | Reduction of Ethanol-Induced Injury | More effective than free this compound | |
| This compound + Carnosic Acid | COS-7 cells (low NQO1) | NQO1-dependent Complex I bypass activity | Promoted activity | |
| MitoQ (Mitochondria-targeted CoQ10 analog) | Fuchs endothelial corneal dystrophy (FECD) cells | Increase in mitochondrial function | 42% increase in FECD specimens | |
| This compound | Human Corneal Endothelial Cells (HCEnC-21T) | Reduction in mitochondrial fragmentation | Reduced fragmentation by 32% more than MitoQ |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the mitochondrial delivery and efficacy of this compound.
Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the quasi-emulsion solvent diffusion method.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Organic solvent (e.g., acetone, ethanol)
-
Purified water
-
Magnetic stirrer
-
High-speed homogenizer
Procedure:
-
Dissolve this compound and the solid lipid in the organic solvent mixture at a temperature above the melting point of the lipid.
-
Prepare an aqueous phase containing the surfactant dissolved in purified water, heated to the same temperature.
-
Add the organic phase to the aqueous phase under continuous stirring.
-
Homogenize the resulting pre-emulsion using a high-speed homogenizer for a specified time and speed.
-
Allow the nanoemulsion to cool down to room temperature while stirring, leading to the precipitation of the lipid and the formation of SLNs.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol for Assessing Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
This protocol utilizes a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Culture medium
-
This compound (free or encapsulated)
-
Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of this compound (or vehicle control) for the specified duration.
-
Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the mitochondrial stress test reagents into the injection ports of the sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and run the mitochondrial stress test protocol.
-
Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).
Materials:
-
Cells cultured on glass-bottom dishes or black-walled microplates
-
TMRM stock solution (in DMSO)
-
Culture medium
-
This compound (free or encapsulated)
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Prepare a working solution of TMRM in culture medium (e.g., 20-100 nM).
-
Remove the treatment medium and incubate the cells with the TMRM working solution at 37°C for 30 minutes.
-
Wash the cells with pre-warmed culture medium.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., 548 nm excitation / 574 nm emission) or measure the fluorescence intensity using a plate reader.
-
For a positive control, treat a separate set of cells with FCCP (e.g., 10 µM) to induce mitochondrial depolarization and observe the loss of TMRM fluorescence.
Protocol for Quantifying Mitochondrial ROS Production
This protocol utilizes the MitoSOX™ Red mitochondrial superoxide indicator.
Materials:
-
Cells cultured in an appropriate format
-
MitoSOX™ Red reagent
-
HBSS or other suitable buffer
-
This compound (free or encapsulated)
-
An inducer of mitochondrial ROS (e.g., Antimycin A) as a positive control
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control.
-
Prepare a 5 µM working solution of MitoSOX™ Red in HBSS.
-
Remove the treatment medium and incubate the cells with the MitoSOX™ Red working solution at 37°C for 10-30 minutes, protected from light.
-
Wash the cells gently with pre-warmed buffer.
-
Analyze the cells by fluorescence microscopy (e.g., 510 nm excitation / 580 nm emission) or flow cytometry.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound is reduced to Idebenol by NQO1, which then donates electrons to Complex III.
Experimental Workflow: Evaluating this compound Delivery
Caption: Workflow for preparing, treating, and analyzing the effects of this compound formulations.
Logical Relationship: Delivery Strategy and Desired Outcome
Caption: Relationship between delivery strategies, improvements, and desired cellular outcomes.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. This compound: Novel Strategies to Improve Its Systemic and Local Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. In Vitro Antioxidant Activity of this compound Derivative-Loaded Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Idebenone Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone, a synthetic analogue of coenzyme Q10, is a potent antioxidant with the ability to act as a mitochondrial electron carrier.[1][2] Its therapeutic potential is being explored for a variety of conditions associated with mitochondrial dysfunction and oxidative stress. The primary mechanisms of action of this compound include bypassing mitochondrial complex I to donate electrons directly to complex III of the electron transport chain and activating the Nrf2 antioxidant response pathway.[1][3][4] The efficacy of this compound is notably dependent on the enzymatic activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), which reduces this compound to its active form, idebenol.
These application notes provide a comprehensive set of protocols for cell-based assays to screen and validate the efficacy of this compound. The described assays are designed to assess its effects on mitochondrial function, antioxidant capacity, and the activation of the Nrf2 signaling pathway.
Key Signaling Pathways
The therapeutic effects of this compound are primarily mediated through two key pathways: the mitochondrial electron transport chain and the Nrf2 antioxidant response pathway.
Experimental Workflow
A general workflow for screening this compound efficacy is outlined below. This workflow can be adapted based on the specific research question and cell model.
Experimental Protocols
Assessment of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol measures the oxygen consumption rate (OCR) to assess the effect of this compound on mitochondrial respiration, particularly its ability to bypass Complex I inhibition.
Materials:
-
Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest (e.g., SH-SY5Y, primary neurons, or fibroblasts from patients with mitochondrial defects)
-
Culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Rotenone (Complex I inhibitor)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Antimycin A & Rotenone (Complex III and I inhibitors)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.
-
The next day, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare stock solutions of this compound, rotenone, oligomycin, FCCP, and antimycin A/rotenone in the assay medium.
-
Load the Seahorse XF sensor cartridge with the compounds for sequential injection.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
Measure basal OCR, then sequentially inject the compounds and measure OCR after each injection. A typical injection sequence would be: this compound (or vehicle), followed by rotenone, then oligomycin, FCCP, and finally antimycin A/rotenone.
-
Normalize the OCR data to cell number or protein concentration.
Data Presentation:
| Treatment Group | Basal OCR (pmol/min) | OCR after Rotenone (pmol/min) | Maximal Respiration (pmol/min) | ATP Production (pmol/min) |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Rotenone + Vehicle | ||||
| Rotenone + this compound |
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the antioxidant effect of this compound by measuring its ability to reduce intracellular ROS levels induced by an oxidative stressor.
Materials:
-
Cell line of interest
-
96-well black, clear-bottom plates
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Oxidative stressor (e.g., hydrogen peroxide (H2O2) or rotenone)
-
This compound
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress by adding the chosen stressor (e.g., 100 µM H2O2) to the cells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Kinetic readings can be taken every 5 minutes for 1 hour.
-
A well with untreated cells serves as a negative control, and a well with only the stressor serves as a positive control.
Data Presentation:
| Treatment Group | Fluorescence Intensity (Arbitrary Units) | % ROS Reduction |
| Untreated Control | N/A | |
| H2O2 Control | 0% | |
| H2O2 + this compound (Dose 1) | ||
| H2O2 + this compound (Dose 2) | ||
| H2O2 + this compound (Dose 3) |
Assessment of Nrf2 Nuclear Translocation
This protocol determines the ability of this compound to promote the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in the activation of the antioxidant response pathway.
Materials:
-
Cell line of interest
-
Culture medium
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Culture cells to ~80% confluency and treat with this compound or vehicle for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein from the nuclear and cytoplasmic extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the nuclear Nrf2 level to the Lamin B1 level.
Data Presentation:
| Treatment Group | Nuclear Nrf2 Level (Normalized) | Cytoplasmic Nrf2 Level (Normalized) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Positive Control (e.g., Sulforaphane) |
Cell Viability Assay (MTT Assay)
This protocol assesses the cytoprotective effect of this compound against a cellular stressor by measuring cell viability.
Materials:
-
Cell line of interest
-
96-well plates
-
Culture medium
-
This compound
-
Cellular stressor (e.g., H2O2, rotenone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Introduce the cellular stressor to the wells (except for the untreated control wells) and incubate for the appropriate duration.
-
Remove the medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Treatment Group | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 100% | |
| Stressor Control | ||
| Stressor + this compound (Dose 1) | ||
| Stressor + this compound (Dose 2) | ||
| Stressor + this compound (Dose 3) |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in cell-based models. By systematically assessing its impact on mitochondrial respiration, antioxidant capacity, Nrf2 pathway activation, and cell viability, researchers can gain a comprehensive understanding of its therapeutic potential. The provided diagrams and data presentation tables are intended to facilitate experimental design and data interpretation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound protects mitochondrial function against amyloid beta toxicity in primary cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Why is my Idebenone precipitating in cell culture media?
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Idebenone in cell culture media.
Troubleshooting Guide: this compound Precipitation
Q1: Why is my this compound precipitating in the cell culture medium?
This compound precipitation is a common issue primarily due to its physicochemical properties and handling. The most likely causes are:
-
Poor Aqueous Solubility: this compound is a lipophilic (fat-soluble) compound with inherently low water solubility.[1][2][3] Cell culture medium is an aqueous environment, making it difficult to dissolve a high concentration of this compound directly.
-
"Solvent Shock": this compound is typically first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[4][5] When this concentrated stock is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the this compound to "crash out" and form a precipitate. This is one of the most frequent causes of precipitation for poorly soluble compounds.
-
High Final Concentration: The intended final concentration of this compound in your culture medium may exceed its maximum solubility limit in that specific system. Every compound has a saturation point in a given solution; exceeding it will lead to precipitation.
-
Temperature Fluctuations: Adding a cold stock solution to warm (37°C) culture medium can decrease the solubility of the compound and promote precipitation.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. These components can sometimes interact with the dissolved compound, reducing its stability and solubility.
Experimental Protocols
Recommended Protocol for Preparing this compound Working Solution
This protocol is designed to minimize precipitation by addressing the common causes listed above.
Materials:
-
This compound powder (crystalline solid)
-
100% sterile DMSO or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Complete cell culture medium, pre-warmed to 37°C
Methodology:
Part 1: Preparing a Concentrated Stock Solution (e.g., 10 mM)
-
Calculation: this compound has a molecular weight of 338.44 g/mol . To make a 10 mM stock solution, dissolve 3.38 mg of this compound in 1 mL of 100% DMSO.
-
Dissolution: Add the calculated amount of this compound powder to a sterile tube. Add the corresponding volume of 100% DMSO. Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term stability, which should be at least two years.
Part 2: Preparing the Final Working Solution in Culture Medium
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C before use.
-
Thaw Stock: Thaw one aliquot of your this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended for higher concentrations):
-
Create an intermediate dilution of the stock solution in a small volume of pre-warmed medium (e.g., dilute the 10 mM stock 1:10 in 100 µL of medium).
-
This gradual reduction in solvent polarity can help keep the compound in solution.
-
-
Final Dilution:
-
Add the stock solution (or the intermediate dilution) dropwise to the final volume of pre-warmed culture medium while gently swirling or vortexing the medium.
-
Crucially, always add the small volume of concentrated stock to the large volume of medium, not the other way around.
-
-
Final Solvent Concentration: Ensure the final concentration of DMSO is non-toxic to your cells. For most cell lines, this is below 0.5%, with ≤0.1% being ideal for sensitive cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Inspect: After preparation, visually inspect the medium for any signs of cloudiness or precipitate. If observed, consider lowering the final concentration of this compound.
Frequently Asked Questions (FAQs)
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound varies significantly between organic solvents and aqueous solutions. This data is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | |
| Ethanol | ~30 mg/mL | |
| Dimethyl Formamide (DMF) | ~30 mg/mL | |
| Methanol | 50 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Sparingly soluble / Very low |
Q3: The turbidity in my media doesn't look like crystals. Could it be something else?
Yes. While this compound precipitation often appears as fine crystals or a cloudy haze, other factors can cause turbidity in cell culture:
-
Microbial Contamination: Bacteria or yeast contamination will make the medium cloudy and is often accompanied by a sudden pH change (e.g., yellowing of phenol red indicator).
-
Media Component Precipitation: Salts (like calcium phosphate), proteins, or other components can precipitate out of the medium, especially after freeze-thaw cycles or temperature shifts.
Q4: Should I just filter the medium after the precipitate forms?
No. Filtering the medium will remove the precipitated this compound, effectively lowering the concentration of the active compound in your experiment to an unknown level. This will make your results unreliable. The best approach is to optimize the dissolution protocol to prevent precipitation from occurring in the first place.
Q5: Are there advanced methods to increase this compound's solubility in culture?
For challenging applications, researchers have explored advanced formulation strategies to improve the aqueous solubility and stability of this compound. These include:
-
Cyclodextrins: Complexing this compound with molecules like hydroxypropyl-β-cyclodextrin can significantly increase its water solubility.
-
Nanoparticle Formulations: Encapsulating this compound into lipid-based or polymeric nanoparticles can create stable aqueous dispersions for cell culture use.
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow to diagnose and solve this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Simplified Signaling Pathway of this compound's Action
This diagram illustrates the primary mechanism of action for this compound as a mitochondrial protectant and antioxidant.
Caption: this compound's role in mitigating oxidative stress.
References
- 1. Physicochemical Characterization and Antioxidant Activity Evaluation of this compound/Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facile Solvent-Free Preparation of Antioxidant this compound-Loaded Nanoparticles for Efficient Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting inconsistent results in Idebenone neuroprotection experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in vitro neuroprotection experiments with Idebenone.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results with this compound in my neuroprotection assays?
A1: Inconsistent results with this compound are a known issue and can stem from several factors.[1][2][3][4][5] The drug's effect is highly dependent on the specific experimental conditions. Key factors include the cell type used, this compound concentration, duration of treatment, and the model of neurotoxicity. Furthermore, this compound can have dual effects, acting as both a neuroprotectant and, under certain conditions, a pro-oxidant.
Q2: What is the optimal concentration of this compound to use in cell culture?
A2: The optimal concentration of this compound can vary significantly between cell types and experimental models. While some studies report protective effects at concentrations as low as 10 nM, others use up to 10 µM. It is crucial to perform a dose-response curve for your specific cell line and injury model to determine the optimal therapeutic window. Higher concentrations (above 25 µM) have been shown to be toxic in some cell lines.
Q3: My results vary between different cell types. Why is this?
A3: The efficacy of this compound is critically dependent on the cellular enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which reduces this compound to its active antioxidant form, idebenol. The expression of NQO1 varies significantly between different cell types. For instance, astrocytes express high levels of NQO1, while neurons express very little. This difference in NQO1 expression can lead to profound variations in this compound's effectiveness.
Q4: Can this compound act as a pro-oxidant?
A4: Yes, under certain conditions, this compound can act as a pro-oxidant. This can occur when it is not efficiently reduced by NQO1, leading to the formation of unstable semiquinone radicals that can increase reactive oxygen species (ROS) production. This pro-oxidant effect is more likely at higher concentrations of this compound and in cells with low NQO1 activity.
Q5: How stable is this compound in solution and under experimental conditions?
A5: this compound is susceptible to degradation. It is particularly unstable under alkaline and acidic conditions. It can also be degraded by oxidative stress and prolonged exposure to direct sunlight. It is recommended to prepare fresh solutions of this compound for each experiment and protect them from light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments. | 1. Inconsistent cell passage number.2. Degradation of this compound stock solution.3. Variation in treatment incubation times. | 1. Use cells within a consistent and low passage number range.2. Prepare fresh this compound solutions for each experiment and store them protected from light.3. Ensure precise and consistent timing for all experimental steps. |
| This compound shows toxicity at expected therapeutic doses. | 1. Cell line is sensitive to this compound.2. Low NQO1 expression in the chosen cell line.3. Pro-oxidant effect at the concentration used. | 1. Perform a thorough dose-response curve to identify the non-toxic concentration range for your specific cells.2. Consider using a cell line with higher NQO1 expression or co-treatment with an Nrf2 inducer to boost NQO1 levels.3. Test lower concentrations of this compound. |
| Lack of a protective effect. | 1. This compound concentration is too low.2. Insufficient pre-incubation time.3. The chosen model of neurotoxicity is not amenable to this compound's mechanism of action.4. Low NQO1 activity in the experimental model. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Optimize the pre-incubation time with this compound before inducing injury. Some studies show protection is dependent on the duration of pre-incubation.3. This compound is most effective in models of mitochondrial dysfunction and oxidative stress.4. Measure NQO1 activity in your cell model. |
| Contradictory effects on mitochondrial respiration (stimulation vs. inhibition). | 1. Dual role of this compound as an electron carrier and a Complex I inhibitor.2. The specific genetic background of cells (e.g., in patient-derived cells). | 1. Carefully titrate the this compound concentration. The inhibitory effect may be more pronounced at higher concentrations.2. Be aware that patient-derived cells can show variable responses. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^4 cells per well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, introduce the neurotoxic agent (e.g., 300 µM H₂O₂) and incubate for the desired duration (e.g., 24 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed and treat cells with this compound and the neurotoxic agent as described for the cell viability assay.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Signaling Pathways and Workflows
This compound's Dual Mechanism of Action
References
- 1. This compound increases mitochondrial complex I activity in fibroblasts from LHON patients while producing contradictory effects on respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Mitochondrial Dysfunction and this compound Responsiveness in Fibroblasts from Leber’s Hereditary Optic Neuropathy (LHON) Subjects [mdpi.com]
- 5. clinmedjournals.org [clinmedjournals.org]
Technical Support Center: Optimizing Idebenone Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Idebenone for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with this compound's solubility for in vivo research?
This compound is a highly lipophilic compound with very low aqueous solubility (approximately 0.008 mg/mL), which significantly hinders its bioavailability for in vivo studies.[1][2] This poor solubility can lead to several challenges, including:
-
Low and variable oral absorption: After oral administration, less than 1% of the dose reaches systemic circulation due to a significant first-pass metabolism in the liver and intestines.[1]
-
Difficulty in preparing suitable formulations: Achieving a homogenous and stable formulation at a desired concentration for parenteral or oral administration is challenging.
-
Precipitation upon dilution: Stock solutions of this compound in organic solvents may precipitate when diluted in aqueous physiological buffers for in vivo administration.[3]
Q2: What are the most effective strategies to enhance this compound's solubility?
Several formulation strategies have been successfully employed to overcome the solubility limitations of this compound. The choice of method often depends on the intended route of administration and the desired pharmacokinetic profile. Key strategies include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic cavity, forming inclusion complexes with increased water solubility.[1]
-
Lipid-Based Formulations: These formulations, such as liposomes, microemulsions, self-microemulsifying drug delivery systems (SMEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), can significantly enhance the solubility and oral bioavailability of this compound.
-
Nanoparticle Systems: Polymeric nanoparticles and nanosuspensions can increase the surface area of the drug, leading to enhanced dissolution rate and solubility.
-
Prodrug Approach: Synthesizing more water-soluble prodrugs of this compound is a viable strategy, particularly for intravenous administration.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.
Q3: How do cyclodextrins improve this compound's solubility?
Cyclodextrins (CDs) have a truncated cone structure with a hydrophobic inner cavity and a hydrophilic outer surface. This compound, being a lipophilic molecule, can be encapsulated within the hydrophobic cavity of the CD. This encapsulation shields the non-polar drug molecule from the aqueous environment, leading to the formation of a water-soluble inclusion complex. This complexation has been shown to increase this compound's aqueous solubility by up to 78-fold. Different types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have been effectively used for this purpose.
Q4: What are the advantages of using lipid-based formulations for this compound?
Lipid-based formulations offer several advantages for delivering poorly water-soluble drugs like this compound:
-
Enhanced Solubilization: this compound can be dissolved in the lipid components of the formulation, keeping it in a solubilized state in the gastrointestinal tract.
-
Improved Bioavailability: These formulations can enhance oral bioavailability by promoting lymphatic transport, thus bypassing the first-pass metabolism in the liver. For instance, bioadhesive liposomes have been shown to increase the oral bioavailability of this compound by 3.79-fold compared to a free drug suspension.
-
Protection from Degradation: Encapsulation within lipid carriers can protect this compound from enzymatic degradation in the gastrointestinal tract.
-
Controlled Release: Certain lipid-based systems, like solid lipid nanoparticles (SLNs), can be designed for sustained drug release.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of an organic stock solution in an aqueous buffer.
Problem: You have prepared a stock solution of this compound in an organic solvent (e.g., DMSO, ethanol), but upon diluting it into an aqueous buffer (e.g., PBS) for your in vivo experiment, the compound precipitates out of solution.
Cause: This phenomenon, known as antisolvent precipitation, occurs because this compound is highly soluble in organic solvents but poorly soluble in aqueous media. When the organic stock is added to the aqueous buffer, the solvent composition changes drastically, and the concentration of this compound exceeds its solubility limit in the final mixture, leading to precipitation.
Solutions:
| Step | Action | Rationale |
| 1 | Use a Co-solvent System | Instead of diluting directly into a purely aqueous buffer, try using a co-solvent system. A mixture of the aqueous buffer with a biocompatible organic solvent (e.g., ethanol, polyethylene glycol 400) can increase the final solubility of this compound. A 1:1 solution of ethanol:PBS has been used to achieve a solubility of approximately 0.5 mg/ml. |
| 2 | Incorporate Surfactants | Adding a small percentage of a biocompatible surfactant (e.g., Tween 80, Cremophor EL) to the aqueous buffer can help to form micelles that encapsulate this compound and prevent its precipitation. |
| 3 | Prepare a Formulation | For more robust and stable solutions, consider preparing a specific formulation such as a microemulsion, SMEDDS, or a cyclodextrin inclusion complex as described in the experimental protocols below. These are designed to keep this compound solubilized in aqueous environments. |
| 4 | Check pH | While this compound's solubility is not strongly pH-dependent, ensuring the final pH of your formulation is within a stable range can be beneficial. For some compounds, slight pH adjustments can influence solubility. |
Issue 2: Low and variable bioavailability in oral administration studies.
Problem: You are administering an this compound suspension orally to your animal models, but the resulting plasma concentrations are low and inconsistent between subjects.
Cause: This is expected due to this compound's poor aqueous solubility and extensive first-pass metabolism. A simple suspension does not provide adequate solubilization in the gastrointestinal fluids for efficient absorption.
Solutions:
| Step | Action | Rationale |
| 1 | Utilize a Bioavailability-Enhancing Formulation | Switch from a simple suspension to a formulation designed to improve oral absorption. Self-microemulsifying drug delivery systems (SMEDDS) are an excellent choice as they spontaneously form a microemulsion in the gut, presenting the drug in a solubilized form. Lipid-based nanoparticles (SLNs or NLCs) can also improve oral bioavailability. |
| 2 | Consider Cyclodextrin Complexation | Formulating this compound as a cyclodextrin inclusion complex can significantly increase its dissolution rate in the gastrointestinal tract, leading to improved absorption. |
| 3 | Particle Size Reduction | If using a suspension, reducing the particle size of the this compound powder to the nanoscale (nanosuspension) can increase the surface area for dissolution and improve absorption rates. |
| 4 | Administer with a High-Fat Meal | For some lipophilic drugs, administration with a high-fat meal can enhance absorption by stimulating bile secretion, which aids in solubilization. This should be tested for this compound in your specific study design. |
Quantitative Data Summary
| Formulation Type | Key Findings | Reference |
| Solubility in Organic Solvents | Ethanol: ~30 mg/mL, DMSO: ~25 mg/mL, DMF: ~30 mg/mL | |
| Aqueous Solubility | ~0.008 mg/mL (0.8 mg/100 mL) | |
| Cyclodextrin Complexation (HP-β-CD) | ~600-fold increase in water solubility. | |
| Cyclodextrin Complexation (SBE-β-CD) | Increased water solubility from ~0.008 mg/mL to ~0.3 mg/mL. | |
| Cyclodextrin Complexation (RAMEB) | 78-fold improvement in water solubility. | |
| Bioadhesive Liposomes | 3.79-fold increase in oral bioavailability compared to free drug suspension. | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | More than twofold faster in vitro dissolution rate compared to tablets. | |
| Nanoemulsion | Permeation enhancement ratio of 39 through sheep nasal mucosa. | |
| Solid Lipid Nanoparticles (SLNs) | Mean particle size of 30-49 nm. |
Experimental Protocols
Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol is based on the freeze-drying method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare the HP-β-CD solution: In a capped tube, dissolve HP-β-CD in deionized water at room temperature to a desired molar concentration (e.g., 6 x 10⁻³ M).
-
Prepare the this compound solution: Dissolve this compound in methanol to achieve the desired molar concentration (e.g., 3 x 10⁻³ M for a 1:2 molar ratio of this compound to HP-β-CD).
-
Mix the solutions: Slowly add the methanolic this compound solution to the aqueous HP-β-CD solution while stirring.
-
Complexation: Seal the tube to prevent evaporation and continue stirring the mixture at room temperature for 12 hours.
-
Freeze-drying: Freeze the resulting solution at -80°C and then lyophilize it for 48-72 hours to obtain a dry powder of the this compound/HP-β-CD inclusion complex.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Formulation of this compound in a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol provides a general guideline for developing a SMEDDS formulation.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac hydro, Labrafil 2609)
-
Surfactant (e.g., Labrasol, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, Plurol oleique)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Sₘᵢₓ ratio, mix it with the oil at different weight ratios (e.g., from 9:1 to 1:9).
-
To each of these mixtures, add water dropwise while vortexing. Observe for the formation of a clear or slightly bluish microemulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the microemulsion existence area.
-
-
Preparation of this compound-loaded SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oily mixture and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-emulsification test: Add a small amount of the SMEDDS formulation to water in a glass beaker with gentle agitation and observe the formation of the microemulsion.
-
Droplet size analysis: Determine the globule size and polydispersity index (PDI) of the resulting microemulsion using dynamic light scattering (DLS).
-
In vitro dissolution studies: Compare the dissolution rate of the this compound-loaded SMEDDS with that of the pure drug.
-
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the phase inversion temperature (PIT) method.
Materials:
-
This compound
-
Solid lipid (e.g., Cetyl palmitate)
-
Surfactant (e.g., Ceteth-20, Isoceteth-20, Oleth-20)
-
Co-surfactant (e.g., Glyceryl oleate)
-
Deionized water
-
Heating magnetic stirrer
Procedure:
-
Prepare the oil phase: Melt the solid lipid (e.g., cetyl palmitate) at a temperature above its melting point (e.g., 70-80°C). Add the surfactant, co-surfactant, and the desired amount of this compound to the molten lipid and stir until a clear, homogenous oil phase is obtained.
-
Prepare the aqueous phase: Heat deionized water to the same temperature as the oil phase.
-
Form the emulsion: Slowly add the hot aqueous phase to the hot oil phase under continuous stirring.
-
Phase inversion: Continue heating and stirring. A phase inversion will occur, leading to the formation of a nanoemulsion.
-
Cooling and solidification: Rapidly cool the nanoemulsion in an ice bath while stirring. This will cause the lipid to solidify and form SLNs.
-
Characterization:
-
Particle size and zeta potential: Analyze the particle size, PDI, and zeta potential of the SLN dispersion using DLS.
-
Entrapment efficiency: Determine the amount of this compound entrapped in the SLNs by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
-
Morphology: Observe the shape and surface morphology of the SLNs using transmission electron microscopy (TEM).
-
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action involves bypassing Complex I in the mitochondrial electron transport chain and modulating cytosolic antioxidant and anti-inflammatory pathways.
References
Addressing variability in Idebenone's antioxidant effect between cell lines.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental use of Idebenone, with a focus on addressing the variability of its antioxidant and bioenergetic effects across different cell lines.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or no antioxidant effect with this compound in my cell line, while published studies show a potent effect?
A1: The primary reason for this variability is the differential expression of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) among cell lines.[1][2] this compound is a prodrug that requires reduction by NQO1 to its active hydroquinone form, idebenol.[3] This active form can then donate electrons to Complex III of the mitochondrial electron transport chain.[4][5] Cell lines with high NQO1 expression, such as astrocytes or HepG2 cells, can efficiently reduce this compound, leading to a measurable bioenergetic effect, particularly in bypassing defective Complex I. Conversely, cells with low or absent NQO1 expression, like many cortical neurons or the SH-SY5Y cell line, cannot efficiently activate this compound, resulting in a diminished or absent effect.
Q2: My cells are showing increased toxicity and oxidative stress after this compound treatment. Isn't it supposed to be an antioxidant?
A2: This is a critical observation linked to the same NQO1-dependent mechanism. In cells with low NQO1 levels, two things can happen:
-
Pro-oxidant Activity: In its oxidized form, this compound can act as a pro-oxidant and inhibit mitochondrial Complex I, which can decrease respiratory function and ATP synthesis. Reduction of this compound by single-electron reductases can also generate unstable semiquinones that produce superoxide radicals.
-
Lack of Protective Effect: Without sufficient NQO1 to convert it to its protective, reduced form, this compound cannot effectively scavenge reactive oxygen species (ROS) or support mitochondrial function.
Therefore, the "antioxidant" effect of this compound is context-dependent and relies on the cell's ability to metabolize it correctly.
Q3: How does this compound's mechanism differ from Coenzyme Q10 (CoQ10)?
A3: this compound is a synthetic, short-chain analog of CoQ10. While both are benzoquinones involved in mitochondrial electron transport, there are key differences. This compound's shorter side chain enhances its solubility and ability to cross cellular membranes. Crucially, its primary mechanism for therapeutic benefit in mitochondrial disorders is believed to be its NQO1-dependent ability to bypass Complex I and directly reduce Complex III, restoring ATP production in the face of Complex I deficiency. While CoQ10 is an essential electron carrier from Complex I and II to III, this compound provides an alternative route.
Q4: What is the role of Nrf2 in this compound's efficacy?
A4: The transcription factor Nrf2 (nuclear erythroid 2-related factor 2) is a master regulator of the antioxidant response, and NQO1 is one of the key genes it upregulates. Therefore, activating the Nrf2 pathway can increase NQO1 expression. This provides a potential strategy to enhance this compound's efficacy in cell lines that normally have low NQO1 levels. Some studies suggest this compound itself may increase the expression of Nrf2-controlled antioxidant genes.
Troubleshooting Guide
If you are encountering inconsistent or unexpected results with this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound experiments.
Signaling and Activation Pathway
The efficacy of this compound is critically dependent on its metabolic activation by NQO1.
Caption: NQO1-dependent activation and mitochondrial action of this compound.
Quantitative Data
The ability of this compound to rescue cellular ATP levels in the presence of a Complex I inhibitor (rotenone) correlates strongly with NQO1 mRNA expression.
Table 1: Correlation of NQO1 mRNA Expression with this compound-Mediated ATP Rescue
| Cell Line | Cell Type | Relative NQO1 mRNA Level (%)¹ | ATP Rescue Capacity (%)² |
|---|---|---|---|
| HepG2 | Human Hepatoma | 100 ± 2.7 | 54.7 ± 8.3 |
| Fibroblasts | Human Primary | 52.0 ± 0.5 | 29.0 ± 7.9 |
| Myoblasts | Human Primary | 42.8 ± 1.2 | 10.7 ± 0.8 |
| HaCaT | Human Keratinocyte | 18.9 ± 0.0 | 3.8 ± 0.4 |
| SH-SY5Y | Human Neuroblastoma | 3.7 ± 0.3 | -0.8 ± 0.3 |
| HEK293 | Human Embryonic Kidney | 0.4 ± 1.2 | -0.4 ± 0.1 |
¹ mRNA levels are relative to NQO1 expression in HepG2 cells. ² Percentage of ATP rescue by 10 µM this compound in the presence of 6 µM rotenone. (Data adapted from Haefeli et al., 2011, PLOS One)
Key Experimental Protocols
1. Protocol: Assessment of Cellular Respiration via Extracellular Flux Analysis
This protocol is used to measure the effect of this compound on mitochondrial respiration, specifically the Oxygen Consumption Rate (OCR).
-
Apparatus: Seahorse XF24 or similar Extracellular Flux Analyzer.
-
Cell Seeding:
-
Seed cells (e.g., astrocytes, neurons) onto Seahorse XF microplates at a pre-determined optimal density (e.g., 60,000 cells/well for astrocytes).
-
Allow cells to adhere and grow for at least 48 hours.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium (e.g., aCSF) and incubate at 37°C in a CO2-free incubator.
-
Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in the assay medium. Load them into the appropriate ports of the sensor cartridge.
-
-
Assay Procedure:
-
Calibrate the instrument.
-
Load the cell plate and initiate the assay.
-
Measure baseline OCR (typically 3 cycles).
-
Inject this compound (or vehicle control) and measure the response.
-
To assess the ability to bypass Complex I, inject the Complex I inhibitor piericidin A or rotenone, followed by this compound, and measure OCR.
-
Inject the uncoupler FCCP to measure maximal respiration.
-
Inject rotenone and antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Normalize OCR data to the basal respiration rate to reduce technical variability.
-
Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the effects of this compound across different cell lines or conditions.
-
2. Protocol: NQO1 Expression Analysis by Western Blot
This protocol determines the protein level of NQO1 in your cell line.
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against NQO1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using an imaging system.
-
Perform densitometry analysis to quantify NQO1 protein levels relative to the loading control.
-
3. Protocol: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Treatment:
-
Seed cells in a 96-well plate and grow to confluence.
-
Treat cells with various concentrations of this compound (e.g., 5-40 µM) for a specified period (e.g., 24-48 hours).
-
Include a vehicle control, a positive control for maximum LDH release (e.g., cell lysis buffer), and an untreated control.
-
-
Assay Procedure:
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions (e.g., Pierce LDH Cytotoxicity Assay Kit).
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution.
-
-
Data Measurement:
-
Measure the absorbance at 490 nm and 680 nm using a microplate reader.
-
Subtract the 680 nm absorbance value (background) from the 490 nm value.
-
-
Data Analysis:
-
Calculate the percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Compare the cytotoxicity induced by this compound across different cell lines.
-
References
- 1. This compound Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: When an antioxidant is not an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of this compound on mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Clinical Potential Beyond Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of Idebenone during experimental procedures?
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to prevent the degradation of Idebenone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a research context?
This compound is a synthetic short-chain analog of Coenzyme Q10 (CoQ10), developed in the 1980s.[1][2] In experimental settings, it is primarily investigated for its potent antioxidant properties and its role as a mitochondrial electron carrier.[3][4] It functions by scavenging reactive oxygen species (ROS) and facilitating ATP production within the mitochondrial electron transport chain, even under conditions of oxidative stress.[3] This makes it a valuable compound for studying neurodegenerative diseases, mitochondrial disorders, and conditions associated with oxidative damage.
Q2: What are the main factors that can cause this compound to degrade?
This compound is susceptible to degradation under several conditions. The most significant factors are:
-
pH: It is particularly unstable in alkaline conditions, with significant degradation also occurring under acidic stress.
-
Oxidative Stress: Exposure to oxidizing agents can lead to its degradation.
-
Light: While more stable than in acidic or alkaline conditions, prolonged exposure to direct sunlight can cause some degradation.
-
Temperature: High temperatures can contribute to its degradation, although it is relatively more stable to heat compared to pH-induced degradation.
Q3: How should I properly store this compound powder and its stock solutions?
For long-term storage, solid this compound should be kept at -20°C, where it is stable for at least two years. Stock solutions prepared in organic solvents like DMSO, ethanol, or DMF should also be stored at -20°C and purged with an inert gas to prevent oxidation. It is not recommended to store aqueous solutions for more than one day due to this compound's poor stability and solubility in aqueous buffers.
Q4: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution, often to a brick red color, can be an indicator of degradation. This is frequently observed under alkaline conditions where the chemical structure of this compound is altered. If you observe a color change, it is recommended to prepare a fresh solution.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | This compound degradation due to improper solution preparation or storage. | Prepare fresh this compound solutions daily, especially aqueous dilutions. Ensure stock solutions are stored under inert gas at -20°C. Verify the pH of your experimental medium, as this compound is unstable in alkaline and acidic conditions. |
| This compound fails to show expected antioxidant effects. | The cell type used may have low expression of the NQO1 enzyme, which is crucial for reducing this compound to its active antioxidant form, idebenol. | Consider using cell lines known to have high NQO1 expression. Alternatively, it may be possible to pharmacologically induce NQO1 expression. |
| Precipitation of this compound in aqueous media. | This compound has very low solubility in aqueous buffers. | To prepare aqueous solutions, first dissolve this compound in a minimal amount of ethanol or DMSO, and then dilute it with the aqueous buffer of choice. Be aware of the final solvent concentration in your experiment. |
| This compound appears to have a pro-oxidant effect. | Under certain conditions, such as interaction with mitochondrial complex I, this compound can form an unstable semiquinone that generates superoxide, acting as a pro-oxidant. | The antioxidant function is dependent on the two-electron reduction to idebenol. Ensure your experimental system favors this reduction, for example, by having sufficient NQO1 activity. |
Data and Protocols
This compound Stability Under Stress Conditions
The following table summarizes the degradation of this compound under various forced conditions.
| Stress Condition | Duration | Temperature | % this compound Degraded | Reference |
| Alkaline (0.025 N NaOH) | 24 hours | Room Temp | ~83% (17% remaining after 48h) | |
| Acidic | 48 hours | - | ~48% | |
| Oxidative (H₂O₂) | - | - | ~15% | |
| Direct Sunlight | - | - | <10% | |
| High Temperature | - | - | <10% |
Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | |
| DMSO | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocol: Preparation of this compound Working Solution
This protocol outlines the steps for preparing a working solution of this compound for cell culture experiments.
-
Prepare Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile environment.
-
Dissolve the this compound in an appropriate organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10-20 mM). Ensure the solvent is purged with an inert gas to minimize oxidation.
-
Store the stock solution in small aliquots at -20°C in light-protected tubes.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration using your cell culture medium. It is crucial to add the stock solution to the medium while vortexing or mixing to prevent precipitation.
-
The final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
-
Visualizations
This compound's Antioxidant Signaling Pathway
References
- 1. This compound and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Novel Strategies to Improve Its Systemic and Local Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Common pitfalls to avoid when working with Idebenone in the lab.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idebenone in the lab.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in vitro?
This compound is a synthetic short-chain benzoquinone analog of coenzyme Q10 (CoQ10).[1] Its primary mechanism of action involves acting as a potent antioxidant and an electron carrier in the mitochondrial electron transport chain.[2][3] It can shuttle electrons directly to Complex III, thereby bypassing Complex I. This is particularly relevant in models of Complex I deficiency. The antioxidant activity of this compound is attributed to its ability to prevent the generation of free radicals and protect against lipid peroxidation.
2. How should I store this compound?
For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least two years.
3. In what solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve this compound in ethanol and then dilute it with the aqueous buffer of choice.
4. How stable is this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for storage for more than one day. The stability of this compound in aqueous suspensions can vary significantly depending on the formulation, with some lasting as little as 14 days.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
Q: I'm having trouble dissolving this compound in my cell culture media or aqueous buffer. What can I do?
A: This is a common issue due to this compound's poor water solubility.
-
Recommended Procedure: First, prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or DMF. The solubility is approximately 25 mg/mL in DMSO and 30 mg/mL in ethanol and DMF. Purging the organic solvent with an inert gas is also suggested.
-
Working Solution Preparation: For your experiment, dilute the stock solution into your aqueous buffer or media to the final desired concentration. When creating a 1:1 solution of ethanol:PBS (pH 7.2), the solubility of this compound is approximately 0.5 mg/ml.
-
Avoid Precipitation: Do not exceed the solubility limit in the final aqueous solution to avoid precipitation. It is advisable to prepare fresh aqueous solutions for each experiment and not to store them for more than a day.
-
Alternative Formulations: For improved aqueous solubility, complexation with cyclodextrins has been shown to be effective.
Issue 2: Inconsistent or Unexpected Experimental Results
Q: My results with this compound are variable or not what I expected based on the literature. What could be the cause?
A: Several factors can contribute to inconsistent results with this compound.
-
Cell-Type Specific Effects: The cytoprotective and mitochondrial effects of this compound can be highly dependent on the expression and activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) in your cells. NQO1 is required to reduce this compound to its active hydroquinone form. Different cell types have varying levels of NQO1, which can lead to different responses.
-
Concentration-Dependent Effects: this compound can exhibit cytotoxic effects at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Some studies have noted a decrease in cell viability at concentrations exceeding 25 µM.
-
Direct vs. Indirect Antioxidant Effects: While this compound can act as a direct free radical scavenger, some of its antioxidant effects may be indirect, resulting from the upregulation of endogenous antioxidant enzymes. The interpretation of results should consider both possibilities.
-
Compound Stability: As mentioned, this compound is unstable in aqueous solutions. Ensure you are using freshly prepared solutions for each experiment to avoid degradation of the compound.
Issue 3: Artifacts in Cell-Based Assays
Q: I'm observing unexpected artifacts in my cell viability or mitochondrial function assays after treating with this compound. What should I look out for?
A: this compound's physicochemical properties can sometimes interfere with common assays.
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Colorimetric Assays (e.g., MTT): this compound is a yellow crystalline powder. At higher concentrations, the color of the compound itself might interfere with the absorbance readings of colorimetric assays. Always include a "compound only" control (wells with media and this compound but no cells) to check for background absorbance.
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Mitochondrial Respiration Assays (e.g., Seahorse XF): In its oxidized form, this compound can act as a weak inhibitor of Complex I. This could lead to confounding results if not properly controlled for. The effects of this compound on mitochondrial respiration can be complex and cell-type dependent.
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Precipitation in Culture: If the final concentration of this compound in the cell culture medium exceeds its solubility, it may precipitate. This precipitate can cause cellular stress and lead to artifacts in cytotoxicity and other assays. Visually inspect your culture plates for any signs of precipitation.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 25 mg/mL | |
| Ethanol | 30 mg/mL | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | 0.5 mg/mL |
Table 2: Stability of this compound
| Condition | Stability | Reference |
| Crystalline solid at -20°C | ≥ 2 years | |
| Aqueous solution | Not recommended for > 1 day | |
| Oral suspension in Inorpha vehicle at 5°C or 25°C | ≥ 90 days | |
| Oral suspension in Ora-Blend at 5°C or 25°C | ~14 days |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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This compound Treatment:
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Prepare a fresh stock solution of this compound in DMSO.
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Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
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Add 10 µL of the MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
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After incubation, add 100 µL of MTT solvent (e.g., acidified isopropanol or a commercial solubilization solution) to each well.
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Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the general steps for a Cell Mito Stress Test. Specific concentrations of inhibitors and cell seeding densities should be optimized.
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere and form a uniform monolayer.
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This compound Pre-treatment: Treat cells with the desired concentration of this compound for the specified duration before the assay.
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Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
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On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
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Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Reagent Loading: Load the injector ports of the sensor cartridge with the mitochondrial inhibitors:
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Port A: Oligomycin (ATP synthase inhibitor)
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Port B: FCCP (uncoupling agent)
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Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
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Replace the calibrant plate with the cell culture plate.
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Run the Cell Mito Stress Test protocol, which involves sequential injections of the inhibitors and measurement of the oxygen consumption rate (OCR).
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: this compound's mechanism of action via NQO1 and mitochondrial bypass.
References
Optimizing Idebenone treatment duration for maximal therapeutic effect.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Idebenone in experimental settings. It includes frequently asked questions, troubleshooting guides, and detailed protocols to facilitate the effective design and execution of studies aimed at determining the maximal therapeutic effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analogue of coenzyme Q10 that acts as a potent antioxidant and a mitochondrial electron carrier.[1] Its primary mechanism involves bypassing a dysfunctional Complex I in the mitochondrial respiratory chain and directly transferring electrons to Complex III.[1][2] This action helps to restore cellular energy (ATP) production and reduce oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][2] The enzyme NAD(P)H quinone oxidoreductase 1 (NQO1) is crucial for reducing this compound to its active hydroquinone form, which is essential for its therapeutic effects.
Q2: What is a typical starting point for this compound treatment duration in clinical studies?
A2: Based on clinical trials, the treatment duration for this compound is typically long-term, often spanning several months to years, to observe significant therapeutic benefits. For Leber's Hereditary Optic Neuropathy (LHON), treatment for at least 24 months is recommended to maximize the chances of clinically relevant recovery. In studies on Duchenne Muscular Dystrophy (DMD), trial durations have been set at 52 to 78 weeks. For Friedreich's Ataxia, trials have ranged from 6 months to one year.
Q3: What are the recommended concentrations for in vitro experiments?
A3: The effective concentration of this compound in in vitro studies can vary depending on the cell type and the experimental model. Most studies report protective effects in the low micromolar range, typically between 1 µM and 20 µM. For instance, a 24-hour pre-incubation with 1 µM this compound has been shown to protect human retinal pigment epithelial cells from oxidative damage. In HT22 neuronal cells, 20 µM was determined as an optimal concentration, as cytotoxicity was observed at concentrations exceeding 25 µM. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How stable is this compound in cell culture media?
A4: this compound is a lipophilic compound with low aqueous solubility, which can affect its stability and bioavailability in cell culture. It is typically dissolved in a solvent like DMSO for in vitro experiments. While specific stability data in various media over time is not extensively detailed in the provided results, its lipophilic nature suggests potential for adsorption to plasticware. It is recommended to prepare fresh solutions for each experiment and minimize the final DMSO concentration in the culture medium to avoid solvent-induced artifacts.
Troubleshooting Guide
Q1: I am not observing any therapeutic effect with this compound in my in vitro model. What could be the issue?
A1:
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Sub-optimal Concentration: The concentration of this compound may be too low. Perform a dose-response study to identify the optimal concentration for your cell model, typically within the 1-20 µM range.
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Insufficient Treatment Duration: The protective effects of this compound, particularly those involving the upregulation of endogenous antioxidant pathways like Nrf2, may require extended pre-incubation times. Many protocols use a 24-hour pre-treatment period before inducing cellular stress.
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Low NQO1 Expression: The bioactivation of this compound is dependent on the NQO1 enzyme. Cell lines with low or absent NQO1 expression may not respond effectively to this compound. Consider quantifying NQO1 levels in your cell model.
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Experimental Conditions: The level of oxygenation in cell culture can influence this compound's activity. Some studies suggest its protective effects are more pronounced under hypoxic conditions.
Q2: My cells are showing signs of toxicity after this compound treatment. What should I do?
A2:
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Concentration is Too High: this compound can exhibit cytotoxicity at higher concentrations. For example, in HT22 cells, toxicity was observed at concentrations above 25 µM. Reduce the concentration and perform a cell viability assay (e.g., MTT or LDH) to determine the maximum non-toxic dose.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatment groups, including controls. A final DMSO concentration of 0.1% or less is generally recommended.
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Extended Exposure: Continuous long-term exposure in a static in vitro system may lead to toxicity. Consider the half-life of the compound in your system and whether media changes are required during the treatment period.
Q3: I am getting inconsistent or variable results between experiments. How can I improve reproducibility?
A3:
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Compound Preparation: Due to its poor water solubility, ensure this compound is fully dissolved in the stock solution before diluting it in the culture medium. Prepare fresh dilutions for each experiment.
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Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and confluence, as these can affect cellular metabolism and response to treatment.
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Experimental Timing: Be precise with incubation and treatment times. For pre-treatment protocols, the duration of exposure to this compound before the insult is a critical parameter.
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Control Groups: Always include appropriate controls: untreated cells, vehicle-only treated cells (e.g., DMSO), and positive controls for the induced stress or disease model.
Data Presentation: Summary of Treatment Durations
Table 1: this compound Treatment Parameters in Clinical Trials
| Disease | Treatment Duration | Dosage | Key Outcome |
| Leber's Hereditary Optic Neuropathy (LHON) | ≥ 24 months recommended | 900 mg/day | Increased probability of clinically relevant recovery (CRR) and stabilization (CRS) of visual acuity. |
| Duchenne Muscular Dystrophy (DMD) | 52 - 78 weeks | 900 mg/day | Significant reduction in the decline of respiratory function, particularly Peak Expiratory Flow (PEF). |
| Friedreich's Ataxia (FRDA) | 6 - 12 months | 450 mg - 2250 mg/day (weight-dependent) | Results have been varied; some studies showed no significant alteration in neurological function. |
Table 2: this compound Parameters in In Vitro Studies
| Cell Line | Effective Concentration Range | Treatment Duration | Observed Effect |
| ARPE-19 (Human Retinal Pigment Epithelial) | 1 µM | 24-hour pre-treatment | Protection against H₂O₂-induced oxidative damage; modulation of the intrinsic mitochondrial apoptosis pathway. |
| HT22 (Mouse Hippocampal Neuronal) | 10 - 20 µM | 2-hour pre-treatment | Protection against H₂O₂-induced neurotoxicity; cytotoxicity observed >25 µM. |
| LHON Patient Fibroblasts | 10 µM | 24-hour treatment | Increased mitochondrial Complex I enzymatic activity. |
| Rat Schwann Cells | 10 µM | 48-hour treatment (H₂O₂ added for the last 2 hours) | Potent protective effects on cell proliferation under oxidative stress. |
| U373 (Human Glioblastoma-Astrocytoma) | 5 - 40 µM | 24-hour treatment (followed by 1 hour with H₂O₂) | Protection against H₂O₂-induced cytotoxicity. |
Experimental Protocols
Protocol: Assessing the Cytoprotective Effect of this compound Against Oxidative Stress In Vitro
This protocol provides a general framework for evaluating the optimal pre-treatment duration of this compound. Specific parameters should be optimized for each cell line and stressor.
1. Materials:
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Cell line of interest (e.g., HT22, ARPE-19)
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Complete cell culture medium
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This compound powder (Sigma-Aldrich or equivalent)
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Dimethyl sulfoxide (DMSO), cell culture grade
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Oxidative stress-inducing agent (e.g., Hydrogen peroxide, H₂O₂)
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Phosphate-Buffered Saline (PBS)
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Cell viability assay kit (e.g., MTT, LDH)
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96-well cell culture plates
2. Preparation of this compound Stock Solution:
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Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
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Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
3. Experimental Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they reach ~70-80% confluence by the time of the experiment. Allow cells to adhere overnight.
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This compound Pre-treatment:
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Prepare working solutions of this compound by diluting the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same final percentage of DMSO).
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Incubate the cells for the desired pre-treatment duration (e.g., 2, 12, or 24 hours).
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-
Induction of Oxidative Stress:
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After the pre-treatment period, add the oxidative stressor (e.g., H₂O₂) directly to the wells containing the this compound medium to a final concentration determined by a prior dose-response curve.
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Include a control group that receives this compound but no stressor to assess this compound's intrinsic toxicity.
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Incubate for the appropriate duration to induce cell damage (e.g., 6 to 24 hours).
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Assessment of Cell Viability:
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Following the stress incubation, measure cell viability using a standard assay like MTT or LDH according to the manufacturer's instructions.
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Read the absorbance using a microplate reader.
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4. Data Analysis:
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Calculate cell viability as a percentage relative to the untreated control group.
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Plot cell viability against this compound concentration for each pre-treatment duration to determine the optimal protective concentration and time.
Visualizations: Pathways and Workflows
Caption: Dual mechanism of this compound action.
Caption: Workflow for optimizing this compound treatment in vitro.
Caption: Relationship between this compound parameters and outcome.
References
Technical Support Center: Troubleshooting Idebenone-Induced Toxicity in Experimental Settings
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing unexpected toxicity during experiments with Idebenone.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity with this compound when it is known as an antioxidant and cytoprotective agent?
A: this compound exhibits a dual nature; its effect can be either beneficial or toxic depending on its concentration and oxidation-reduction state.[1] While it is a potent antioxidant, high concentrations have been shown to induce apoptosis and cell death in various cell lines.[2][3][4] The toxicity often stems from two primary mechanisms: the inhibition of mitochondrial Complex I by the oxidized form of this compound and the induction of the mitochondrial permeability transition pore (PTP), which leads to mitochondrial depolarization and cell death.[1]
Q2: What is the primary molecular mechanism of this compound-induced toxicity in vitro?
A: The toxicity of this compound in experimental settings is primarily linked to its effects on mitochondria. Key mechanisms include:
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Mitochondrial Permeability Transition Pore (PTP) Opening: In its oxidized state, this compound can trigger the opening of the PTP, a high-conductance channel in the inner mitochondrial membrane. This leads to a collapse of the mitochondrial membrane potential, depletion of NADH, and initiation of the apoptotic cascade.
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Inhibition of Respiratory Complex I: The oxidized form of this compound can act as an inhibitor of mitochondrial Complex I. This is particularly problematic in cell systems with low activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is responsible for converting this compound to its active, reduced form (idebenol).
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Induction of Apoptosis: At high concentrations, this compound can act as a pro-oxidant, leading to increased Bax/Bcl-2 ratio, release of cytochrome c from mitochondria, and activation of caspase-3, culminating in apoptotic cell death.
Q3: How does the specific cell type used in my experiment influence this compound's toxic effects?
A: The cellular response to this compound is critically dependent on the expression and activity of the enzyme NQO1 .
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High NQO1 Expression: Cells with high NQO1 activity efficiently reduce this compound via a two-electron reduction to its stable hydroquinone form, idebenol. This active form can donate electrons to Complex III, bypassing Complex I, and effectively scavenge reactive oxygen species (ROS), thus exerting a protective effect.
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Low NQO1 Expression: In cells with low or absent NQO1 activity, this compound is more likely to undergo a one-electron reduction, forming an unstable and toxic semiquinone radical that generates superoxide. Furthermore, without efficient reduction to idebenol, the oxidized this compound persists and can inhibit Complex I, leading to impaired mitochondrial respiration and toxicity. Therefore, cell lines like cortical neurons, which have low NQO1 activity, are more susceptible to this compound-induced respiratory inhibition.
Q4: What concentration of this compound is typically associated with in vitro toxicity?
A: The cytotoxic threshold for this compound is highly dependent on the cell line and exposure duration. It is crucial to perform a dose-response study for your specific experimental model. Below is a summary from published studies.
| Cell Line | Toxic Concentration (approx.) | Observed Effect | Citation |
| SH-SY5Y (Human Neuroblastoma) | > 25 µM | Apoptotic cell death, DNA fragmentation, increased caspase-3 activity. | |
| ARPE-19 (Human Retinal Pigment Epithelial) | > 20-50 µM | Dose-dependent decrease in cell viability. | |
| ARPE-19 (Human Retinal Pigment Epithelial) | 10 µM | ~47% reduction in cell viability after 24h. | |
| HT-22 (Mouse Hippocampal) | 1, 2.5, and 5 µM | No toxicity observed; protective against ethanol damage. |
Q5: Are the toxic effects I see in my cell culture relevant to in vivo models or clinical use?
A: Not directly. In vivo, this compound is generally well-tolerated. The most common adverse events reported in human clinical trials are mild to moderate and include gastrointestinal issues (like diarrhea and nausea), headaches, and fatigue. This compound undergoes a very high first-pass metabolism, meaning the parent compound is rapidly converted into several inactive metabolites. Consequently, the sustained high concentrations that can be achieved in vitro are often not reflective of the transient plasma concentrations of the active drug in vivo.
Troubleshooting Guide
If you are observing unexpected toxicity, follow these steps to diagnose the issue.
Logical Flow for Troubleshooting this compound Toxicity
Caption: A decision tree for troubleshooting this compound-induced toxicity.
Visualizing the Mechanisms of Action and Toxicity
The Dual Metabolic Pathways of this compound
The cellular fate of this compound is a key determinant of its effect. The enzyme NQO1 is the critical switch between the beneficial antioxidant pathway and the potentially toxic redox cycling pathway.
Caption: The metabolic fate of this compound is dependent on NQO1 activity.
This compound's Signaling Pathway to Mitochondrial Toxicity
When this compound remains in its oxidized state, it can directly impair mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.
Caption: Pathway of mitochondrial toxicity induced by oxidized this compound.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration at which this compound becomes cytotoxic to your cell line.
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time (e.g., 24, 48, 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
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Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Apoptosis Detection (Annexin V / Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
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Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with the desired concentrations of this compound (including a non-toxic and a toxic dose) and controls.
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Harvest Cells: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Analysis: Analyze the samples immediately by flow cytometry.
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Live cells: Annexin V(-) / PI(-)
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Early apoptotic cells: Annexin V(+) / PI(-)
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Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
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Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol assesses mitochondrial health by measuring its membrane potential.
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Cell Seeding and Treatment: Seed cells on a glass-bottom dish or 96-well imaging plate suitable for microscopy. Treat with this compound and controls. Include a positive control for depolarization (e.g., 1 µM FCCP).
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TMRM Staining: During the final 30 minutes of treatment, add Tetramethylrhodamine, Methyl Ester (TMRM) to the culture medium at a final concentration of 20-100 nM.
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Imaging: Wash the cells with pre-warmed PBS or live-cell imaging solution. Acquire images using a fluorescence microscope with the appropriate filter set (e.g., TRITC/Rhodamine).
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Analysis: Quantify the mean fluorescence intensity per cell. A decrease in TMRM fluorescence indicates mitochondrial depolarization, a key sign of toxicity and PTP opening.
References
- 1. The effects of this compound on mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Cytoprotective Effect of this compound through Modulation of the Intrinsic Mitochondrial Pathway of Apoptosis in Human Retinal Pigment Epithelial Cells Exposed to Oxidative Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of Idebenone stock solutions over time?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Idebenone stock solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when preparing and storing this compound stock solutions.
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] The choice of solvent will depend on your specific experimental requirements, including the final concentration needed and the tolerance of your cell culture or assay system to the solvent. For aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute it with the aqueous buffer.[1][2]
Q2: My this compound stock solution has changed color. What does this mean and can I still use it?
A2: A color change in your this compound stock solution, particularly a darkening or change to a brick red color, may indicate degradation.[3] this compound is a quinone and is susceptible to oxidation and degradation, especially under alkaline conditions.[4] It is strongly recommended to perform a quality control check, such as HPLC analysis, to determine the concentration of the active this compound before use. If this is not possible, it is safest to discard the solution and prepare a fresh stock.
Q3: I've observed precipitation in my this compound stock solution after storage, especially at low temperatures. What should I do?
A3: Precipitation can occur if the concentration of this compound exceeds its solubility in the solvent at the storage temperature. Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. If the precipitate does not dissolve, it may be a sign of degradation or insolubility, and the solution should be discarded. To prevent this, consider preparing a slightly more dilute stock solution or storing it at a temperature where solubility is maintained, if stability is not compromised.
Q4: How should I store my this compound stock solution to maximize its stability?
A4: For long-term stability, it is recommended to store this compound as a solid at -20°C, where it is stable for at least two years. Once in solution, especially in aqueous buffers, stability decreases significantly; aqueous solutions are not recommended for storage for more than one day. For organic stock solutions (e.g., in DMSO or ethanol), aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or -80°C in the dark. Purging the solvent with an inert gas like nitrogen or argon before dissolving the this compound can also help to minimize oxidation.
Q5: What are the main factors that cause this compound to degrade in solution?
A5: The primary factors leading to this compound degradation are exposure to alkaline conditions (high pH) and oxidative stress. Exposure to light can also contribute to degradation over time, although it is generally considered more stable under photolytic and thermal stress compared to alkaline and oxidative stress.
Data on this compound Stability
The following table summarizes the known stability and degradation information for this compound under various conditions.
| Condition | Solvent/Medium | Temperature | Duration | Observed Effect | Reference |
| Alkaline Hydrolysis | 0.025N NaOH | Room Temperature | 24 hours | Significant degradation (~33% degradation product) | |
| Acid Hydrolysis | 0.5N HCl | Ambient | 10 days | No significant degradation observed | |
| Oxidative Stress | 3% Hydrogen Peroxide | Ambient | 7 days | Significant degradation | |
| Thermal Stress | Water | 50°C | 10 days | No significant degradation observed | |
| Photolytic Stress | Methanol | Sunlight | 5 days | Minimal degradation | |
| Aqueous Solution | Ethanol:PBS (1:1) | Not specified | > 1 day | Not recommended for storage | |
| Solid Form | Crystalline solid | -20°C | ≥ 2 years | Stable |
Experimental Protocols
Protocol: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps for preparing an this compound stock solution with enhanced stability.
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Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Preparation: Use high-purity, anhydrous grade DMSO or ethanol. To minimize oxidation, purge the solvent with an inert gas (e.g., nitrogen or argon) for 5-10 minutes before use.
-
Dissolution: Add the purged solvent to the solid this compound to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid multiple freeze-thaw cycles.
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Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol: Stability Assessment of this compound Stock Solution by HPLC
This protocol provides a general workflow for assessing the stability of your this compound stock solution over time.
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Initial Analysis (Time 0): Immediately after preparing your stock solution, dilute an aliquot to a known concentration within the linear range of your HPLC detector (e.g., 10-100 µg/mL) using the mobile phase as the diluent. Inject this sample into the HPLC system and record the peak area of the this compound peak. This will serve as your baseline (100% concentration).
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Storage: Store the remaining aliquots of your stock solution under your desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw one aliquot of the stored stock solution.
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Sample Preparation and Analysis: Prepare a dilution of the thawed stock solution in the same manner as the initial analysis. Inject the sample into the HPLC and record the peak area for this compound.
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Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time 0. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100. A significant decrease in the peak area indicates degradation. Also, monitor the chromatogram for the appearance of new peaks, which could be degradation products.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing this compound stock solution stability.
Caption: Troubleshooting decision tree for this compound solutions.
References
Validation & Comparative
Idebenone vs. Coenzyme Q10: A Head-to-Head Comparison of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of Idebenone and Coenzyme Q10 (CoQ10), supported by available experimental data. We delve into their mechanisms of action, present quantitative comparisons from in vitro and cellular studies, and provide detailed experimental protocols for key assays.
At a Glance: Key Differences and Antioxidant Superiority
This compound, a synthetic analogue of Coenzyme Q10, was developed to improve upon the pharmacokinetic properties of its naturally occurring counterpart.[1][2] While both share a similar benzoquinone ring responsible for their antioxidant activity, a key structural difference dictates their bioavailability and efficacy. This compound possesses a shorter and less lipophilic side chain, which enhances its solubility and ability to penetrate cellular membranes, including the blood-brain barrier, more readily than CoQ10.[3]
Numerous studies suggest that this compound is a more potent antioxidant, particularly in protecting against lipid peroxidation, a critical factor in cellular damage.[4] Furthermore, this compound exhibits protective effects even under hypoxic (low oxygen) conditions, a state where CoQ10's antioxidant activity may be compromised and can even become pro-oxidant.
Quantitative Comparison of Antioxidant Performance
Table 1: Comparative Efficacy in Cellular Models
| Parameter | This compound | Coenzyme Q10 | Study Focus |
| Reduction of Lipid Peroxide Levels | 93% reduction | 45% reduction | Protection against oxidative stress-induced lipid peroxidation. |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | 106% of control | 116% of control | Maintenance of mitochondrial health under oxidative stress. |
Note: The data presented is a summary from a review by Gueven et al. (2015) and may be derived from different experimental setups.
Mechanism of Action and Signaling Pathways
The antioxidant actions of this compound and Coenzyme Q10 are multifaceted, involving direct radical scavenging and modulation of cellular signaling pathways. A key distinction lies in their bioactivation.
Coenzyme Q10 is primarily reduced to its active antioxidant form, ubiquinol, within the mitochondrial electron transport chain (ETC). Its antioxidant activity is intrinsically linked to mitochondrial respiration.
This compound , on the other hand, is efficiently activated to its hydroquinone form by the cytoplasmic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This activation is independent of the mitochondrial ETC, allowing this compound to function as an antioxidant even when mitochondrial function is impaired.
Both compounds are reported to influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. However, their modes of interaction with this pathway differ.
Coenzyme Q10 Antioxidant Signaling Pathway
CoQ10 is known to upregulate the expression of Nrf2, leading to the increased transcription of a suite of antioxidant and detoxification enzymes.
This compound Bioactivation and Antioxidant Action
This compound's antioxidant function is critically dependent on its bioactivation by NQO1, an enzyme whose expression is regulated by the Nrf2 pathway. This suggests an indirect link to Nrf2, where the cell's existing antioxidant response machinery is necessary for this compound's efficacy.
Experimental Methodologies
Below are detailed protocols for key in vitro assays used to assess and compare the antioxidant potential of compounds like this compound and Coenzyme Q10.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound, Coenzyme Q10, and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., ethanol or DMSO).
-
Create a series of dilutions for each test compound and the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds and positive control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the percentage of scavenging activity against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HepG2 human hepatocarcinoma cells) in appropriate growth medium.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound, Coenzyme Q10, or a positive control (e.g., quercetin) for 1 hour.
-
Wash the cells with PBS to remove any compound that has not been taken up by the cells.
-
Add a solution of DCFH-DA to the cells and incubate for a further 30 minutes.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
-
Measurement and Data Analysis:
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a microplate reader.
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.
-
Determine the CAA value, which represents the concentration of the compound that inhibits 50% of the DCF formation.
-
Conclusion
The available evidence strongly suggests that this compound possesses a more potent antioxidant capacity than Coenzyme Q10, particularly in mitigating lipid peroxidation. This enhanced activity is attributed to its favorable physicochemical properties, leading to improved bioavailability, and its distinct bioactivation pathway that is independent of mitochondrial function. For researchers and drug development professionals, these characteristics make this compound a compelling candidate for therapeutic strategies targeting conditions associated with oxidative stress, especially those involving mitochondrial dysfunction. Further head-to-head studies with standardized methodologies are warranted to provide more precise quantitative comparisons of their antioxidant potential across a range of assays.
References
- 1. This compound: When an antioxidant is not an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Border between natural product and drug: comparison of the related benzoquinones this compound and coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound.net [this compound.net]
- 4. This compound, a CoQ10 analogue and mitochondria protector - Brain nutrition - Nutranews [nutranews.org]
How does the efficacy of Idebenone compare to MitoQ in reducing mitochondrial ROS?
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two prominent mitochondrial antioxidants, Idebenone and MitoQ, focusing on their respective efficacies in reducing mitochondrial reactive oxygen species (ROS). The information presented herein is intended for an audience of researchers, scientists, and professionals in the field of drug development, summarizing key quantitative data, experimental methodologies, and mechanisms of action supported by published literature.
Introduction and Mechanisms of Action
Mitochondria, the primary sites of cellular energy production, are also the main source of endogenous ROS. Under pathological conditions, excessive mitochondrial ROS can lead to oxidative damage and cellular dysfunction, implicating them in a wide range of diseases. This compound and MitoQ represent two distinct therapeutic strategies to counteract this damage.
This compound is a synthetic, short-chain analogue of the endogenous antioxidant Coenzyme Q10 (CoQ10).[1][2] Its mechanism is multifaceted. Primarily, its antioxidant function relies on its reduction to idebenol by the cytoplasmic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][4][5] This reduced form can then enter the mitochondria and donate electrons directly to Complex III of the electron transport chain (ETC). This process not only helps maintain ATP production by bypassing a dysfunctional Complex I but also directly scavenges ROS. The efficacy of this compound is therefore critically dependent on the expression levels of NQO1 in the target cells, which can vary significantly between cell types like neurons and astrocytes.
MitoQ (Mitoquinone mesylate) employs a targeted delivery strategy. It consists of a ubiquinone antioxidant moiety covalently linked to a lipophilic triphenylphosphonium (TPP+) cation via a 10-carbon alkyl chain. The strong negative membrane potential of the inner mitochondrial membrane drives the accumulation of the positively charged TPP+ cation, concentrating MitoQ several hundred-fold within the mitochondria, directly at the primary site of ROS production. Once inside, the ubiquinone tail is reduced by the respiratory chain to its active antioxidant form, mitoquinol, which effectively neutralizes ROS, particularly superoxide. This targeted approach is designed to overcome the limitations of non-targeted antioxidants.
Signaling and Action Pathway Diagram
The following diagram illustrates the distinct mechanisms by which this compound and MitoQ mitigate mitochondrial ROS.
Quantitative Comparison of Efficacy
Direct comparative studies providing quantitative data on ROS reduction are limited. However, a recent study by Begum et al. (2025) in normal and Fuchs endothelial corneal dystrophy (FECD) human corneal endothelial cells (CEnCs) provides valuable comparative data on the protective effects of MitoQ and this compound against oxidative stress. The cells were stressed using menadione (MN), a redox cycler that generates superoxide anions.
| Parameter Measured | Cell Line | Condition | Result with MitoQ | Result with this compound | Key Finding | Citation |
| Cell Viability | HCEnC-21T (Normal) | MN-induced stress | 32% rescue | 53% rescue | This compound was significantly more protective (21% greater improvement). | |
| SVN1-67F (Normal) | MN-induced stress | 44% rescue | 44% rescue | Both compounds demonstrated comparable efficacy. | ||
| SVF3-76M (FECD) | MN-induced stress | 48% rescue | 66% rescue | This compound was significantly more protective (23% greater improvement). | ||
| Mitochondrial Membrane Potential (MMP) | HCEnC-21T (Normal) | MN-induced stress | 35% restoration | 31% restoration | Both compounds showed comparable efficacy in restoring MMP. | |
| SVN1-67F (Normal) | MN-induced stress | 18% rescue | 9% rescue | MitoQ showed a greater rescue effect on MMP in this cell line. | ||
| Mitochondrial Fragmentation | HCEnC-21T (Normal) | MN-induced stress | - | This compound reduced fragmentation by 32% more than MitoQ. | This compound showed superior efficacy in preserving mitochondrial morphology. | |
| SVF5-54F (FECD) | MN-induced stress | - | This compound reduced fragmentation by 13% more than MitoQ. | This compound was more effective at mitigating fragmentation. |
Note: The study highlights that the differential responses across cell lines may underscore disease and cell-type heterogeneity. Another study in fibroblasts from Friedreich's ataxia patients reported that MitoQ was several hundredfold more potent than this compound at preventing cell death from oxidative stress. This contrast suggests that efficacy is highly context-dependent, likely influenced by factors such as NQO1 expression and the specific nature of the oxidative insult.
Experimental Methodologies
To assess and compare the efficacy of compounds like this compound and MitoQ in reducing mitochondrial ROS, a standardized experimental workflow is typically employed.
Representative Experimental Workflow
Detailed Protocol: Measurement of Mitochondrial Superoxide
This protocol is a synthesized example for measuring mitochondrial superoxide (O2•−) production in live cells using a fluorescent probe.
-
Cell Plating: Seed cells (e.g., HeLa or primary cells) in a 96-well black wall/clear bottom plate at a density of 5x10⁴ to 1x10⁵ cells/well. Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Pre-treatment: Remove the culture medium. Add fresh medium containing the desired concentrations of this compound, MitoQ, or a vehicle control (e.g., DMSO). Incubate for a period determined by the experimental design (e.g., 1 to 24 hours).
-
Induction of Oxidative Stress: To induce mitochondrial ROS, add a stress-inducing agent. For example, add Antimycin A (a Complex III inhibitor) to a final concentration of 50 µM. Incubate at 37°C for 30-60 minutes. A positive control well (stressor only) and a negative control well (vehicle only) should be included.
-
Staining with Mitochondrial ROS Probe: Prepare a working solution of a mitochondrial superoxide-specific probe, such as MitoSOX™ Red, at a final concentration of 2-5 µM in a suitable buffer (e.g., HBSS or serum-free medium). Remove the treatment medium from the wells and add the probe working solution.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
Wash: Gently wash the cells two to three times with a warm buffer (e.g., PBS or HBSS) to remove excess probe.
-
Fluorescence Measurement: Add fresh warm buffer to the wells. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. For MitoSOX Red, typical excitation/emission wavelengths are around 510/580 nm.
-
Data Analysis: Background fluorescence from non-stained cells is subtracted from all readings. The fluorescence intensity of the treatment groups is normalized to the positive control (stressed, untreated cells) to calculate the percentage reduction in mitochondrial superoxide.
Conclusion
Both this compound and MitoQ are effective at mitigating mitochondrial dysfunction and protecting cells from oxidative stress, but they operate through fundamentally different mechanisms.
-
MitoQ's primary advantage is its targeted delivery system, which concentrates the antioxidant payload within the mitochondria, suggesting high potency, especially in scenarios where systemic delivery is a challenge. Its efficacy is independent of specific cellular enzymes for activation.
-
This compound's efficacy is intrinsically linked to its bioactivation by the NQO1 enzyme. In cells with high NQO1 expression, it can be highly effective, not only acting as an antioxidant but also supporting cellular energy production by bypassing defects in Complex I of the ETC. As demonstrated in corneal endothelial cells, under certain conditions, this non-targeted approach can result in superior protection of cell viability and mitochondrial morphology compared to MitoQ.
The choice between these two compounds for research or therapeutic development is not straightforward and is highly context-dependent. It should be guided by the specific cellular model, the nature of the mitochondrial defect, the expression profile of metabolic enzymes like NQO1, and the primary endpoint of interest (e.g., direct ROS scavenging vs. restoration of bioenergetics). Future studies performing direct, quantitative comparisons across a wider range of cell types and stressors are needed to fully delineate the relative strengths and weaknesses of each approach.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. This compound and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NQO1-Dependent Redox Cycling of this compound: Effects on Cellular Redox Potential and Energy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Idebenone: A Comparative Guide for Novel Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Idebenone, a synthetic antioxidant, and outlines a framework for validating its neuroprotective effects in a new disease model. It compares this compound with other neuroprotective agents, presents detailed experimental protocols for key validation assays, and illustrates critical pathways and workflows.
Comparative Analysis of Neuroprotective Agents
This compound is a synthetic short-chain analog of Coenzyme Q10 (CoQ10), an essential electron carrier in the mitochondrial electron transport chain (ETC) and a vital endogenous antioxidant.[1][2] While structurally similar to CoQ10, this compound possesses unique physicochemical properties that influence its therapeutic potential.[3] Its shorter side chain enhances its bioavailability and ability to cross the blood-brain barrier.[1]
The neuroprotective effects of this compound stem from a dual mechanism of action. Firstly, it is a potent antioxidant that protects against lipid peroxidation and scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress, a common pathology in many neurodegenerative diseases. Secondly, and critically, this compound can act as a mitochondrial electron carrier. Under conditions of mitochondrial dysfunction, particularly defects in Complex I of the ETC, this compound can bypass this complex and shuttle electrons directly to Complex III. This action helps to restore mitochondrial respiration and ATP production, even in compromised cells.
This function is critically dependent on the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which reduces this compound to its active hydroquinone form, idebenol. The expression of NQO1 is, in turn, regulated by the Nrf2/Antioxidant Response Element (ARE) pathway, a key cellular defense mechanism against oxidative stress. Therefore, the efficacy of this compound can be influenced by the cellular context and the activity of the Nrf2/NQO1 axis.
Clinical trials have explored this compound's efficacy in several neurodegenerative conditions with mitochondrial involvement, including Leber's hereditary optic neuropathy (LHON), Friedreich's Ataxia, and Alzheimer's disease, with varied results.
| Feature | This compound | Coenzyme Q10 (Ubiquinone) | N-Acetylcysteine (NAC) |
| Mechanism of Action | - Potent antioxidant. - Bypasses mitochondrial Complex I to donate electrons to Complex III, restoring ATP synthesis. - Requires bioactivation by the NQO1 enzyme. | - Endogenous antioxidant. - Essential electron carrier from Complex I/II to Complex III in the mitochondrial ETC. | - Precursor to the antioxidant glutathione (GSH). - Acts as a direct ROS scavenger. |
| Bioavailability | Synthetic, with a shorter side chain for enhanced absorption and blood-brain barrier penetration compared to CoQ10. | Natural, but large and lipophilic, leading to lower bioavailability and slower absorption. | High oral bioavailability. |
| Primary Disease Indications | Leber's Hereditary Optic Neuropathy (LHON), Friedreich's Ataxia. Investigated for Alzheimer's and Parkinson's Disease. | Used as a supplement for cardiovascular conditions and mitochondrial disorders. | Used as a mucolytic agent and in the management of paracetamol overdose. Investigated for psychiatric and neurological disorders. |
| Key Efficacy & Limitations | Efficacy is proven for LHON. Its effect can be variable and dependent on patient NQO1 genotype. Can act as a pro-oxidant under certain conditions at Complex I. | Effectiveness as an oral therapeutic is debated due to poor solubility and bioavailability. | Broad-spectrum antioxidant activity. Does not directly target mitochondrial electron transport. |
Experimental Validation Workflow
Validating a neuroprotective agent like this compound in a new disease model—for instance, a cellular or animal model of Parkinson's Disease characterized by mitochondrial dysfunction and oxidative stress—requires a systematic, multi-tiered approach. The workflow begins with fundamental in vitro assays to establish a safety and efficacy profile before moving to more complex models.
Caption: Experimental workflow for validating this compound in a new neurodegenerative disease model.
Key Experimental Protocols
Below are detailed protocols for essential in vitro assays to quantify the neuroprotective effects of this compound.
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Principle: The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well plates
-
Neurotoxin relevant to the disease model (e.g., MPP+, 6-OHDA)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for 24 hours.
-
Induction of Neurotoxicity: Add the chosen neurotoxin to the wells (except for the untreated control wells) and incubate for an additional 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
-
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Principle: Inside the cell, DCFH-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
-
Materials:
-
Treated cells in a 96-well black, clear-bottom plate.
-
DCFH-DA stock solution (10 mM in DMSO).
-
Pre-warmed serum-free medium or PBS.
-
Fluorescence microplate reader or microscope.
-
-
Protocol:
-
Cell Treatment: Seed and treat cells with this compound and the neurotoxin as described in the MTT assay protocol (steps 1-3). Include a positive control (e.g., 100 µM H₂O₂) and an untreated control.
-
Probe Loading: After treatment, wash the cells twice with warm PBS.
-
Add 100 µL of a 10 µM working solution of DCFH-DA (diluted in serum-free medium) to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Remove the DCFH-DA solution, wash cells with PBS, and add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the untreated control group after subtracting background fluorescence.
-
This assay uses the cationic dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial health.
-
Principle: TMRE is a cell-permeable, fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. Depolarized mitochondria in unhealthy cells have a decreased membrane potential and therefore accumulate less TMRE, resulting in a weaker fluorescent signal.
-
Materials:
-
Treated cells in a 96-well black, clear-bottom plate.
-
TMRE stock solution.
-
FCCP or CCCP (a mitochondrial uncoupler for positive control).
-
Pre-warmed cell culture medium or PBS.
-
Fluorescence microplate reader.
-
-
Protocol:
-
Cell Treatment: Seed and treat cells with this compound and the neurotoxin. For a positive control for depolarization, treat a set of control cells with 20 µM FCCP for 10-20 minutes.
-
TMRE Staining: Add TMRE to the culture medium of each well to a final working concentration of 200-1000 nM (this should be optimized for the cell line).
-
Incubate the plate for 15-30 minutes at 37°C.
-
Wash and Read: Gently aspirate the TMRE-containing medium. Wash the cells with pre-warmed PBS.
-
Add 100 µL of fresh PBS or medium to each well.
-
Immediately measure the fluorescence at an excitation/emission of ~549/575 nm.
-
Data Analysis: A decrease in fluorescence intensity in treated cells compared to the control indicates a loss of mitochondrial membrane potential.
-
Signaling Pathways and Mechanistic Comparisons
Understanding the molecular mechanisms of neuroprotective agents is crucial for targeted drug development. The following diagrams illustrate the proposed pathway for this compound and compare its mechanism to that of its natural analog, CoQ10.
This compound's action is intrinsically linked to the cell's own antioxidant defense system (Nrf2) and its ability to support mitochondrial function under stress.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
While both are quinones with antioxidant properties, their structural differences lead to distinct functional advantages in a therapeutic context.
Caption: Logical comparison of the mechanisms of this compound and Coenzyme Q10.
References
Unraveling the Mechanistic Divergence of Idebenone from Conventional Antioxidants: A Comparative Guide
For Immediate Release
A comprehensive analysis of the antioxidant Idebenone reveals a multifaceted mechanism of action that distinguishes it from other well-known antioxidants such as Coenzyme Q10 (CoQ10), Vitamin E, and Resveratrol. This guide provides a detailed comparison of their modes of action at the cellular and molecular levels, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic analogue of Coenzyme Q10, exhibits a unique profile as an antioxidant. While sharing the core function of mitigating oxidative stress with other antioxidants, its primary distinguishing feature lies in its interaction with the mitochondrial electron transport chain (ETC) and its activation pathway. Unlike CoQ10, which is an integral component of the ETC, this compound can act as a mobile electron carrier that bypasses deficits in Complex I, a common site of mitochondrial dysfunction. Furthermore, its activation is not solely reliant on mitochondrial enzymes but is efficiently carried out by the cytoplasmic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This guide delves into these and other key differences, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Key Differences in Mechanism of Action
The fundamental differences in the mechanisms of this compound, Coenzyme Q10, Vitamin E, and Resveratrol are summarized below:
-
This compound: Functions as a potent antioxidant and a mitochondrial electron transport chain bypass agent. Its shorter side chain compared to CoQ10 allows for better penetration of the blood-brain barrier.[1][2][3] A key feature is its ability to be reduced to its active hydroquinone form (idebenol) by the cytosolic enzyme NQO1.[4][5] This allows this compound to shuttle electrons from the cytoplasm directly to Complex III of the ETC, thereby circumventing a dysfunctional Complex I and helping to restore ATP production. This mechanism is particularly relevant in diseases with mitochondrial Complex I deficiency.
-
Coenzyme Q10: As an endogenous lipid-soluble antioxidant, CoQ10 is a critical component of the mitochondrial ETC, transferring electrons from Complex I and II to Complex III. Its antioxidant activity is primarily exerted within cellular membranes, where it protects against lipid peroxidation. CoQ10 also plays a role in regenerating other antioxidants, such as Vitamin E.
-
Vitamin E: This fat-soluble vitamin is a potent chain-breaking antioxidant that primarily functions to inhibit lipid peroxidation in cell membranes. It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid degradation. The resulting Vitamin E radical can be recycled back to its active form by other antioxidants like Vitamin C.
-
Resveratrol: A natural polyphenol, Resveratrol exhibits a broad range of biological activities through multiple mechanisms. It can act as a direct scavenger of reactive oxygen species (ROS). More significantly, it modulates various cellular signaling pathways. Resveratrol is known to activate Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which are involved in regulating cellular energy metabolism and longevity. It also activates the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes.
Comparative Data on Antioxidant and Cellular Effects
The following tables summarize available quantitative data from various studies. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Antioxidant Capacity
| Antioxidant | Assay | Result | Source |
| This compound | Inhibition of Complex I | IC50 = 5.9 µM | |
| Resveratrol | TEAC (Trolox Equivalent Antioxidant Capacity) | 138.12 µM (at 50 µM Trolox) | |
| Ergothioneine (for comparison) | DPPH Radical Scavenging (IC50) | ~0.07 mg/mL |
Note: Data for direct DPPH or ORAC comparison of all four compounds from a single study was not available in the searched literature.
Table 2: Effects on Mitochondrial Function
| Antioxidant | Experimental Model | Effect | Quantitative Data | Source |
| This compound | Cortical Astrocytes (with Complex I inhibitor) | Maintained mitochondrial oxygen consumption | - | |
| This compound | Fibroblasts from LHON patients | Increased Complex I activity | - | |
| This compound | db/db mice liver homogenates | Lowered lipid peroxides (TBARS) | - | |
| Coenzyme Q10 | Not applicable (integral part of ETC) | Essential for electron transport | - |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Measurement of Mitochondrial Respiration
Objective: To assess the effect of an antioxidant on mitochondrial oxygen consumption, particularly its ability to bypass ETC complex deficiencies.
Methodology (based on Seahorse XF Analyzer):
-
Cell Culture: Plate cells (e.g., cortical astrocytes, neurons, or fibroblasts) in a Seahorse XF24 cell culture microplate at an appropriate density and allow them to adhere.
-
Assay Medium Preparation: Prepare an assay medium such as artificial cerebrospinal fluid (aCSF) containing substrates for mitochondrial respiration (e.g., glucose, pyruvate, malate).
-
Cell Preparation: Prior to the assay, replace the culture medium with the assay medium and incubate the cells in a CO2-free incubator at 37°C for approximately 45-60 minutes.
-
Seahorse XF Analyzer Protocol:
-
Load the sensor cartridge with the compounds to be injected during the assay. A typical injection sequence to assess Complex I bypass would be:
-
Port A: Test compound (e.g., this compound) or vehicle control.
-
Port B: Complex I inhibitor (e.g., Rotenone).
-
Port C: Complex III inhibitor (e.g., Antimycin A) to confirm mitochondrial respiration.
-
Port D: Uncoupler (e.g., FCCP) to measure maximal respiration (optional, depending on the experimental question).
-
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after each injection.
-
-
Data Analysis: Normalize OCR values to cell number or protein concentration. Analyze the changes in OCR following the addition of the test compound and inhibitors to determine the effect on basal respiration, ATP-linked respiration, and the ability to maintain respiration in the presence of a Complex I inhibitor.
NQO1 Activity Assay
Objective: To determine if a compound is a substrate for the NQO1 enzyme.
Methodology (based on a colorimetric assay):
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4).
-
Substrate: Prepare a solution of the test compound (e.g., this compound).
-
Electron Acceptor: Prepare a solution of a suitable electron acceptor that changes color upon reduction (e.g., WST-1 or DCPIP).
-
Electron Donor: Prepare a solution of NAD(P)H.
-
Enzyme: Use purified recombinant NQO1 enzyme or cell lysates containing NQO1.
-
Inhibitor: Prepare a solution of a specific NQO1 inhibitor (e.g., Dicoumarol) for control experiments.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, test compound, and electron acceptor.
-
To one set of wells, add the NQO1 inhibitor to serve as a negative control.
-
Initiate the reaction by adding NAD(P)H and the NQO1 enzyme/cell lysate.
-
Immediately measure the change in absorbance at the appropriate wavelength over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of change in absorbance. The NQO1-specific activity is determined by subtracting the rate observed in the presence of the inhibitor from the rate in its absence. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
Nrf2 Activation Luciferase Reporter Assay
Objective: To assess the ability of a compound to activate the Nrf2 antioxidant response pathway.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., human coronary arterial endothelial cells or A549 lung epithelial cells).
-
Transiently transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE), the binding site for Nrf2.
-
Co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency.
-
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., Resveratrol) or vehicle for a specified period (e.g., 12-24 hours).
-
Luciferase Assay:
-
Lyse the cells using a reporter lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity in compound-treated cells relative to vehicle-treated cells. A significant increase in luciferase activity indicates activation of the Nrf2 pathway.
Conclusion
This compound's mechanism of action is notably distinct from that of Coenzyme Q10, Vitamin E, and Resveratrol. Its ability to be activated by NQO1 and subsequently bypass mitochondrial Complex I provides a unique therapeutic rationale, particularly for conditions associated with mitochondrial dysfunction. While all four compounds are potent antioxidants, their different subcellular sites of action, activation pathways, and interactions with cellular signaling networks result in diverse biological effects. A thorough understanding of these mechanistic differences is crucial for the targeted development of antioxidant-based therapies. Further research involving direct comparative studies using standardized assays will be invaluable in precisely quantifying the relative potencies and therapeutic potentials of these compounds.
References
- 1. The coenzyme Q10 analog this compound attenuates murine lupus by improving mitochondrial metabolism and reducing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Border between natural product and drug: comparison of the related benzoquinones this compound and coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Neuroprotection: Antioxidant, Pro-oxidant, or Electron Carrier? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NQO1-Dependent Redox Cycling of this compound: Effects on Cellular Redox Potential and Energy Levels - PMC [pmc.ncbi.nlm.nih.gov]
Idebenone's Differential Impact on Mitochondrial Function: A Comparative Analysis Across Cell Types
For Immediate Release
A comprehensive review of existing research reveals that the efficacy of Idebenone, a synthetic antioxidant, in modulating mitochondrial function is highly dependent on the specific cell type, primarily due to variations in the expression of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This guide provides a detailed comparison of this compound's effects on mitochondrial bioenergetics in various cell types, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a short-chain benzoquinone analog of coenzyme Q10, is known for its antioxidant properties and its ability to act as a mitochondrial electron carrier.[1][2] Its primary mechanism involves bypassing a dysfunctional mitochondrial complex I and donating electrons directly to complex III of the electron transport chain.[1][2][3] This action helps to restore ATP production and mitigate oxidative stress, particularly in conditions associated with mitochondrial dysfunction like Leber's Hereditary Optic Neuropathy (LHON). However, the therapeutic potential of this compound is not uniform across all cell types, a disparity largely attributed to the differential expression of NQO1, the enzyme responsible for the intracellular reduction of this compound to its active form, Idebenol.
Comparative Analysis of Mitochondrial Respiration
Studies utilizing primary rat cortical neurons and astrocytes have demonstrated a stark contrast in their response to this compound treatment. Astrocytes, which exhibit abundant NQO1 expression, show stimulated mitochondrial respiration upon this compound treatment. In contrast, neurons, with their inherently low NQO1 levels, experience a reduction in respiratory capacity when exposed to this compound. This highlights the critical role of NQO1 in mediating the beneficial effects of this compound on mitochondrial function.
The following table summarizes the key findings on the oxygen consumption rate (OCR) in different cell types upon this compound treatment.
| Cell Type | Treatment | Key Parameter | Observation | Reference |
| Primary Rat Cortical Astrocytes | This compound | Basal & Maximal OCR | Significant Increase | |
| Primary Rat Cortical Neurons | This compound | Basal & Maximal OCR | Significant Decrease | |
| LHON Fibroblasts (m.11778G>A) | This compound (1 µM, 72h) | Maximal Respiration Rate (MRR) | No significant improvement | |
| XTC.UC1 cells (Complex I deficient) | Idebenol (reduced this compound) | Coupled Respiration | Restoration of a good level |
Impact on ATP Production
A primary therapeutic goal of this compound is the restoration of cellular energy supply. In cell types with sufficient NQO1 activity or in complex I deficient cells treated with the reduced form, Idebenol, an increase in ATP synthesis has been observed, even in the presence of complex I inhibitors like rotenone.
| Cell Type | Condition | Treatment | Effect on ATP Synthesis | Reference |
| Permeabilized HQB17, RJ206, XTC.UC1 cells | Complex I & II inhibition (rotenone & malonate) | Idebenol | Sustained ATP synthesis | |
| Rat Myoblasts (L6) | Complex I inhibition (rotenone) | Various Quinones (including this compound) | Rescue of ATP levels correlated with NQO1 reduction | |
| LHON Fibroblasts (m.11778G>A) | - | This compound | No significant improvement in mitochondrial ATP synthesis (cell-specific partial effect) |
Modulation of Mitochondrial Membrane Potential and Reactive Oxygen Species (ROS)
This compound's influence extends to other critical mitochondrial parameters, including membrane potential (ΔΨm) and the production of reactive oxygen species (ROS). In certain contexts, this compound has been shown to cause mitochondrial depolarization, an effect that can be prevented by the addition of a reducing agent like dithiothreitol (DTT). Its antioxidant properties are evident in its ability to reduce intracellular ROS levels under conditions of oxidative stress.
| Cell Type | Parameter | Condition | Treatment | Observation | Reference |
| HQB17 cells | ΔΨm | - | This compound | Mitochondrial depolarization | |
| HQB17 cells | ΔΨm | Rotenone (Complex I inhibitor) | This compound + DTT | Maintenance of ΔΨm | |
| ARPE-19 cells | Intracellular ROS | H₂O₂-induced oxidative stress | This compound (5µM) | Significant reduction in ROS | |
| ARPE-19 cells | Mitochondrial ROS | H₂O₂-induced oxidative stress | This compound | Blocks H₂O₂-induced mitochondrial ROS accumulation |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted from studies investigating the effects of this compound on the mitochondrial respiration of cultured cells.
-
Cell Seeding: Plate cells (e.g., primary cortical neurons or astrocytes) in a Seahorse XF culture plate at a density that ensures a confluent monolayer on the day of the assay.
-
Incubation: Allow cells to adhere and grow overnight in a standard CO₂ incubator at 37°C.
-
Assay Medium Preparation: On the day of the assay, replace the growth medium with Seahorse XF RPMI medium supplemented with glucose, sodium pyruvate, and L-glutamine.
-
Incubation: Place the cell plate in a non-CO₂ incubator at 37°C for 40-60 minutes to allow for temperature and pH equilibration.
-
Drug Preparation: Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
-
Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer. After an initial period of baseline OCR measurements, the instrument will sequentially inject the prepared drugs at specified time points.
-
Data Analysis: The Seahorse software calculates OCR at different stages of the mitochondrial stress test. Data is typically normalized to cell number or protein content.
ATP Production Assay (Luminescence-based)
This protocol is based on methods used to assess the rescue of ATP levels by quinones.
-
Cell Seeding: Seed cells in a 96-well plate one day prior to the experiment.
-
Treatment: Treat the cells with this compound in the presence of a complex I inhibitor (e.g., 1 µM rotenone) for 60 minutes in glucose-free DMEM.
-
Cell Lysis: Lyse the cells using a lysis buffer (e.g., 4 mM EDTA, 0.2% Triton X-100) for 5 minutes.
-
Luminescence Measurement: Quantify cellular ATP levels by measuring the luminescence generated from the ATP-dependent oxidation of luciferin by luciferase using a luminometer.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol utilizes the fluorescent dye Rhodamine 123 to measure changes in mitochondrial membrane potential in isolated mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using standard differential centrifugation methods.
-
Incubation Medium: Prepare an incubation medium containing KCl, MOPS-Tris, Pi-Tris, and EGTA.
-
Fluorescence Measurement: Add isolated mitochondria (0.5 mg/ml) to the incubation medium containing 0.15 µM Rhodamine 123.
-
Spectrofluorometry: Monitor the fluorescence of Rhodamine 123 using a spectrofluorometer with excitation and emission wavelengths of 503 nm and 523 nm, respectively. A decrease in fluorescence indicates mitochondrial depolarization.
-
Treatment: Add this compound and other reagents (e.g., succinate, Ca²⁺, FCCP) at specified time points to observe their effects on ΔΨm.
Visualizing the Mechanisms and Workflows
To better understand the signaling pathways and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound's NQO1-dependent bypass of mitochondrial complex I.
Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
Caption: Workflow for the luminescence-based ATP production assay.
References
A Comparative Analysis of the Bioavailability of Idebenone and Coenzyme Q10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idebenone, a synthetic analogue of Coenzyme Q10 (CoQ10), has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in neurodegenerative diseases. While both molecules share a similar quinone structure and are involved in cellular energy metabolism, their pharmacokinetic profiles, especially their bioavailability, differ substantially. This guide provides an objective comparison of the bioavailability of this compound and CoQ10, supported by experimental data, to inform research and development professionals.
Key Structural and Physicochemical Differences
This compound was developed as a shorter-chain, more hydrophilic version of CoQ10.[1] The primary structural difference lies in this compound's shorter decyl side chain compared to the 10-isoprenyl unit tail of CoQ10.[2] This modification results in a smaller molecular size and reduced lipophilicity for this compound, which significantly influences its absorption and distribution characteristics.
Comparative Pharmacokinetic Parameters
The oral bioavailability of a compound is determined by several key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve or AUC). While direct head-to-head clinical trials comparing the bioavailability of this compound and CoQ10 under identical conditions are limited, data from various studies provide a clear comparative picture.
Table 1: Comparison of Pharmacokinetic Parameters of this compound and Coenzyme Q10
| Parameter | This compound | Coenzyme Q10 | Key Observations |
| Time to Peak Plasma Concentration (Tmax) | ~1–2 hours[2] | ~6–8 hours[2] | This compound is absorbed significantly faster than CoQ10. |
| Metabolism | Extensive first-pass metabolism (>99%) | Metabolized in all tissues | This compound is very rapidly metabolized, leading to low plasma concentrations of the parent drug. |
| Half-life (t½) | Parent drug is undetectable in plasma after ~1 hour | ~33 hours | CoQ10 has a substantially longer half-life, indicating prolonged circulation. |
| Effect of Food on Absorption | Plasma concentrations increase ~5-fold with food | Absorption is significantly enhanced with a fatty meal | The bioavailability of both compounds is improved when taken with food. |
| Formulation Impact on Bioavailability | Less studied, but solubility is a key factor. | Highly dependent on formulation (e.g., crystal dispersion, oil-based, ubiquinone vs. ubiquinol) | The bioavailability of CoQ10 is highly variable and can be optimized through formulation strategies. |
Experimental Protocols
The pharmacokinetic data presented are derived from clinical studies with specific methodologies. Understanding these protocols is crucial for interpreting the results.
This compound Pharmacokinetic Studies
A representative study evaluating the pharmacokinetics of this compound involved an open-label, randomized trial in healthy male subjects.
-
Study Design: Subjects received single oral doses (e.g., 150 mg and 750 mg) of this compound, followed by multiple doses at 8-hour intervals for 14 days after a washout period.
-
Sample Collection: Blood samples were collected at multiple time points up to 96 hours post-dosing.
-
Analytical Method: Plasma concentrations of this compound and its metabolites were determined using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Coenzyme Q10 Bioavailability Studies
Bioavailability studies for CoQ10 often employ a crossover design to account for high inter-individual variability in absorption.
-
Study Design: Healthy volunteers are administered a single dose (e.g., 100 mg) of different CoQ10 formulations with a washout period between each administration.
-
Sample Collection: Blood samples are typically collected over a 48-hour period to capture the full absorption and elimination profile.
-
Analytical Method: High-performance liquid chromatography (HPLC) with UV or electrochemical detection is commonly used to quantify CoQ10 concentrations in plasma.
Distinct Metabolic Pathways and Mechanisms of Action
A critical difference between this compound and CoQ10 lies in their interaction with the mitochondrial electron transport chain (ETC). CoQ10 is an endogenous component of the ETC, accepting electrons from complexes I and II and transferring them to complex III. In contrast, this compound can act as a mitochondrial bypass agent.
In conditions of mitochondrial complex I deficiency, this compound can be reduced by the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). The reduced this compound can then directly donate electrons to complex III, thereby circumventing the dysfunctional complex I and helping to restore cellular energy production. This alternative pathway is a key differentiator in the mechanism of action between the two molecules.
Caption: Electron transport pathways of CoQ10 and this compound.
Conclusion
For researchers and drug development professionals, these differences have significant implications. The rapid uptake and unique mitochondrial bypass mechanism of this compound may be advantageous in specific therapeutic contexts, particularly where acute effects or circumvention of complex I dysfunction are desired. In contrast, the sustained levels of CoQ10, achievable with optimized formulations, may be more suitable for chronic supplementation and addressing systemic deficiencies. A thorough understanding of these comparative bioavailability profiles is essential for the rational design of future studies and the development of effective therapeutic strategies.
References
Idebenone and N-acetylcysteine: A Comparative Analysis of their Efficacy in Preventing Oxidative Stress
In the landscape of antioxidant therapeutics, both Idebenone and N-acetylcysteine (NAC) have garnered significant attention for their roles in mitigating oxidative stress, a key pathological factor in a myriad of diseases. While both compounds are potent antioxidants, they operate through distinct mechanisms, leading to differences in their efficacy and therapeutic applications. This guide provides a comprehensive comparison of this compound and N-acetylcysteine, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Mechanisms of Action: A Tale of Two Antioxidants
This compound, a synthetic analogue of Coenzyme Q10 (CoQ10), primarily functions within the mitochondrial electron transport chain. It acts as an electron carrier, facilitating ATP production and, more importantly, directly scavenging reactive oxygen species (ROS) at their source.[1] Its antioxidant capacity is significantly enhanced upon its reduction to the hydroquinone form by the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1).
In contrast, N-acetylcysteine's primary antioxidant role is indirect. It serves as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[2] By replenishing intracellular GSH levels, NAC enhances the cell's overall capacity to neutralize ROS and detoxify harmful electrophiles. Recent evidence also suggests that NAC can induce the production of hydrogen sulfide (H₂S) and sulfane sulfur species, which are themselves potent antioxidants.
Figure 1. Signaling pathways of this compound and N-acetylcysteine in preventing oxidative stress.
Comparative Efficacy: An Indirect Assessment
Direct head-to-head clinical or preclinical studies comparing the antioxidant efficacy of this compound and NAC are scarce. However, by examining their performance in various experimental models against key markers of oxidative stress, an indirect comparison can be drawn.
| Parameter | This compound | N-acetylcysteine | Key Findings & Citations |
| Reactive Oxygen Species (ROS) Scavenging | Effective direct scavenger, particularly of mitochondrial ROS. | Primarily indirect through GSH replenishment; can directly scavenge some ROS. | This compound's efficacy is linked to its role as an electron carrier and its reduction by NQO1. NAC's direct scavenging is less pronounced than its role as a GSH precursor. |
| Lipid Peroxidation | Shown to inhibit lipid peroxidation in various models. | Effectively reduces lipid peroxidation markers like malondialdehyde (MDA).[3][4] | Both compounds demonstrate the ability to protect cell membranes from oxidative damage. |
| Glutathione (GSH) Levels | Does not directly contribute to GSH synthesis. | Directly increases intracellular GSH levels by providing the precursor L-cysteine.[3] | This represents a fundamental difference in their mechanisms. NAC is superior in conditions of depleted GSH. |
| Mitochondrial Function | Directly supports mitochondrial function by acting as an electron carrier. | Can protect mitochondria from oxidative damage, thereby preserving their function. | This compound has a more direct role in the electron transport chain. |
| Apoptosis | Can prevent apoptosis by stabilizing the BAX/Bcl-2 ratio. | Reduces apoptosis by mitigating oxidative stress-induced signaling pathways. | Both compounds exhibit anti-apoptotic effects, albeit through different upstream mechanisms. |
Experimental Protocols
To facilitate the replication and further investigation of the antioxidant properties of these compounds, detailed methodologies for key experiments are provided below.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
Cell line of interest (e.g., human retinal pigment epithelium cells, ARPE-19)
-
Cell culture medium and supplements
-
This compound and/or N-acetylcysteine
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)
-
DCFH-DA solution (5 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or NAC for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by adding H₂O₂ at a predetermined concentration and incubate for a suitable time (e.g., 1 hour).
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Assessment of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Cell or tissue homogenates
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Homogenize cell or tissue samples in a suitable buffer containing BHT to prevent auto-oxidation.
-
Precipitate proteins by adding TCA and centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples on ice and measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.
References
- 1. Options for Topical Treatment of Oxidative Eye Diseases with a Special Focus on Retinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of N-acetylcysteine on blood and tissue lipid peroxidation in lipopolysaccharide-induced obstructive jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the advantages of using Idebenone over other quinone derivatives in research?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quinone derivatives utilized in research, Idebenone emerges as a synthetic analog of Coenzyme Q10 (CoQ10) with distinct advantages that position it as a superior tool for a variety of experimental applications. These advantages stem from its unique physicochemical properties, enhanced bioavailability, and multifaceted mechanism of action, particularly in the context of mitochondrial function and cellular protection. This guide provides an objective comparison of this compound with other quinone derivatives, supported by experimental data and detailed methodologies, to inform its use in research and drug development.
Key Advantages of this compound in a Research Context
This compound's primary advantages over other quinone derivatives, most notably CoQ10, lie in its improved pharmacokinetic profile and its distinct interactions with the mitochondrial electron transport chain.
-
Enhanced Bioavailability and Cellular Uptake: this compound's shorter, less lipophilic side chain compared to CoQ10 results in greater water solubility and more efficient absorption.[1][2][3] This allows for higher and more consistent concentrations in target tissues, a critical factor for in vivo and in vitro studies.[1]
-
Superior Antioxidant Activity Under Stress Conditions: While both this compound and CoQ10 are potent antioxidants, this compound has demonstrated superior efficacy in protecting cellular membranes from lipid peroxidation, especially under low-oxygen conditions.[1]
-
Unique Mitochondrial Electron Transport Chain Interaction: A key differentiator is this compound's ability to be reduced by the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This allows it to bypass Complex I of the mitochondrial respiratory chain, a common site of dysfunction in many pathological models, and directly donate electrons to Complex III. This mechanism is not shared by the long-chain CoQ10.
-
Neuroprotective Properties: this compound has shown significant neuroprotective effects in various models of neuronal stress and degeneration. It can protect neurons from excitotoxicity and oxidative damage, making it a valuable tool for neuroscience research.
Comparative Data: this compound vs. Coenzyme Q10
The following tables summarize key quantitative data comparing the performance of this compound and Coenzyme Q10.
Table 1: Pharmacokinetic Profile in Rats (Oral Administration)
| Parameter | This compound | Coenzyme Q10 | Reference |
| Tmax (hours) | ~1-3 | ~6-8 | |
| Cmax | Dose-dependent | Formulation-dependent | |
| Bioavailability | Higher than CoQ10 | Low and variable | |
| Metabolism | Rapid first-pass metabolism | Slower metabolism |
Note: Pharmacokinetic parameters can vary significantly based on the formulation and dosage used in different studies.
Table 2: Antioxidant and Mitochondrial Activity
| Parameter | This compound | Coenzyme Q10 | Reference |
| Lipid Peroxidation Inhibition | High, effective even in low oxygen | Effective | |
| NQO1 Substrate | Yes | No | |
| Complex I Bypass | Yes | No | |
| Mitochondrial ROS Inhibition | Effective at nanomolar concentrations | Effective |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Protocol 1: Assessment of Lipid Peroxidation Inhibition (TBARS Assay)
This protocol measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid breakdown, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Rat liver microsomes (or other lipid-rich tissue homogenate)
-
This compound and Coenzyme Q10 stock solutions (in a suitable solvent like DMSO or ethanol)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ferrous sulfate (FeSO₄) solution
-
Ascorbic acid solution
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Prepare Microsomes: Homogenize rat liver in cold PBS and centrifuge to isolate the microsomal fraction. Resuspend the pellet in PBS to a final protein concentration of approximately 1 mg/mL.
-
Induce Lipid Peroxidation: In a series of test tubes, mix the microsomal suspension with varying concentrations of this compound or Coenzyme Q10. Include a vehicle control (solvent only) and a positive control (no antioxidant).
-
Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid to each tube. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by adding TCA solution containing BHT to precipitate proteins.
-
TBARS Reaction: Add TBA solution to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Quantification: After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Calculate Inhibition: Create a standard curve using the MDA standard. Calculate the concentration of MDA in each sample and determine the percentage inhibition of lipid peroxidation for each concentration of this compound and CoQ10 compared to the control.
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess the impact of this compound on mitochondrial respiration, particularly its ability to bypass Complex I.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Cell line of interest (e.g., fibroblasts, neurons)
-
This compound and Coenzyme Q10
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell culture medium and supplements
-
Seahorse XF Assay Medium
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere and grow.
-
Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour. During this time, load the Seahorse sensor cartridge with the compounds for injection:
-
Port A: Vehicle, this compound, or Coenzyme Q10
-
Port B: Oligomycin (Complex V inhibitor)
-
Port C: FCCP (uncoupler)
-
Port D: Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. To specifically assess Complex I bypass, compare the OCR in the presence of Rotenone between cells treated with this compound and control cells. An increase in OCR after Rotenone injection in this compound-treated cells indicates Complex I bypass.
Protocol 3: Western Blot for Nrf2 Nuclear Translocation
This protocol details the detection of the nuclear translocation of the transcription factor Nrf2, a key indicator of the antioxidant response, following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with this compound for various time points. Include an untreated control.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Analyze the intensity of the Nrf2 band in the nuclear and cytoplasmic fractions. An increase in the Nrf2 signal in the nuclear fraction of this compound-treated cells compared to the control indicates nuclear translocation. Use Lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively, to ensure proper fractionation.
Signaling Pathways and Experimental Workflows
This compound's mechanism of action involves the modulation of key signaling pathways related to cellular stress response and survival.
NQO1-Dependent Mitochondrial Rescue Pathway
This compound's ability to bypass a dysfunctional Complex I is critically dependent on the cytosolic enzyme NQO1. This pathway provides a significant advantage in models of mitochondrial disease where Complex I is impaired.
References
Safety Operating Guide
Personal protective equipment for handling Idebenone
This document provides immediate, essential safety protocols and logistical information for the handling of Idebenone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe operational practices and proper disposal.
Personal Protective Equipment (PPE)
It is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 EU or NIOSH US standards) or safety glasses with side-shields. | [1][2][3] |
| Skin Protection | Impervious, chemical-resistant gloves (inspect before use). Fire/flame resistant and impervious clothing. | [1][4] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection or if exposure limits are exceeded, use a full-face respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges. All respirators must be NIOSH (US) or CEN (EU) approved. |
First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the necessary steps.
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention. | |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation develops. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.
-
The compound is hygroscopic and should be stored under an inert gas.
-
It is stable for at least two years when stored at -20°C.
Step 2: Preparation and Handling
-
All handling of solid this compound that may generate dust should be conducted in a chemical fume hood with appropriate exhaust ventilation.
-
Avoid the formation of dust and aerosols.
-
This compound has poor water solubility but is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).
-
When preparing solutions, purge the solvent with an inert gas.
-
Avoid contact with skin, eyes, and clothing.
Step 3: Accidental Spills
-
In case of a spill, evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Table 1.
-
Prevent the product from entering drains.
-
For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.
-
For liquid spills, cover with a suitable absorbent material before collecting for disposal.
-
Clean the contaminated surface thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Source |
| Unused/Surplus this compound | Dispose of through a licensed professional waste disposal company. Options may include incineration in a chemical incinerator equipped with an afterburner and scrubber or disposal in a regulated landfill. | |
| Contaminated Materials (e.g., gloves, absorbent paper) | Dispose of as unused product in accordance with institutional and local regulations. | |
| Empty Containers | Thoroughly rinse the container. The first rinse of a container that held a highly toxic chemical must be collected and disposed of as hazardous waste. After proper rinsing, labels should be removed, and the container can be disposed of as regular waste or recycled, depending on institutional policies. |
Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
